1,8-Decanediol, 7-nitro-, (R*,S*)-
Description
BenchChem offers high-quality 1,8-Decanediol, 7-nitro-, (R*,S*)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Decanediol, 7-nitro-, (R*,S*)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
138668-15-2 |
|---|---|
Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(7S,8R)-7-nitrodecane-1,8-diol |
InChI |
InChI=1S/C10H21NO4/c1-2-10(13)9(11(14)15)7-5-3-4-6-8-12/h9-10,12-13H,2-8H2,1H3/t9-,10+/m0/s1 |
InChI Key |
UTGBPRBRYVTSGJ-VHSXEESVSA-N |
Isomeric SMILES |
CC[C@H]([C@H](CCCCCCO)[N+](=O)[O-])O |
Canonical SMILES |
CCC(C(CCCCCCO)[N+](=O)[O-])O |
Origin of Product |
United States |
Stereoselective Synthesis and Characterization of 7-Nitro-1,8-Decanediol Derivatives
Topic: Stereochemistry of 1,8-decanediol 7-nitro- derivatives Content Type: Technical Whitepaper / Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.
A Technical Guide to Asymmetric Nitroaldol Architectures
Executive Summary & Strategic Relevance
The 7-nitro-1,8-decanediol scaffold represents a critical structural motif in the synthesis of bioactive lipids, specifically as an acyclic intermediate for sphingosine analogs and 1,2-amino alcohols . The presence of the nitro group at C7 and the hydroxyl group at C8 creates a vicinal stereogenic center pair that dictates the biological activity of subsequent amino-diol derivatives.
Controlling the relative stereochemistry (syn vs. anti) and absolute configuration at C7/C8 is the primary synthetic challenge. This guide details a catalytic, asymmetric Henry (Nitroaldol) Reaction strategy to construct this scaffold with high diastereoselectivity, utilizing a "long-chain nitro / short-chain aldehyde" disconnection that ensures precise regiochemical placement of the nitro group.
Retrosynthetic Logic & Pathway Design
To achieve the specific 7-nitro-1,8-decanediol regiochemistry, standard nitroaldol disconnections must be inverted. A reaction between 7-hydroxyheptanal and 1-nitropropane would yield the 8-nitro-1,7-diol isomer. Therefore, the required disconnection relies on a nucleophilic C7-nitroalkane and an electrophilic C3-aldehyde .
Pathway Visualization (DOT)
The following diagram illustrates the retrosynthetic disconnection and the forward stereoselective assembly.
Figure 1: Retrosynthetic analysis showing the requisite polarity inversion to achieve the 7-nitro-1,8-diol substitution pattern.
Stereochemical Control Mechanisms
The Henry reaction generates two continuous stereocenters. The ratio of syn (erythro) to anti (threo) diastereomers is governed by the transition state geometry (Zimmerman-Traxler model) and the specific catalyst employed.
The Challenge of Acyclic Stereocontrol
Unlike cyclic systems, the flexible decane chain allows free rotation, making simple substrate control (Felkin-Anh) unreliable.
-
Thermodynamic Product: Often the anti-isomer (minimizes gauche interactions).
Catalyst Selection for Diastereoselectivity
To achieve high stereocontrol, we utilize a Copper(II)-Bis(oxazoline) or Copper(II)-Diamine system.
| Target Stereochemistry | Catalyst System | Mechanism | Reference |
| Anti-Selective (Major) | Cu(OAc)₂ + C2-symmetric chiral diamine (e.g., box ligands) | Dual activation: Cu coordinates nitro & aldehyde, minimizing steric clash. | [1] |
| Syn-Selective | Organocatalysts (e.g., Thiourea derivatives) | H-bonding network stabilizes the syn-transition state. | [2] |
Experimental Protocol: Anti-Selective Synthesis
Objective: Synthesis of (7R,8S)-7-nitro-1,8-decanediol (protected) with >90:10 dr.
Phase 1: Preparation of the Nitroalkane (Nucleophile)
Pre-requisite: 7-bromoheptan-1-ol is converted to 1-nitro-7-heptanol (protected as TBDMS ether).
-
Displacement: React 7-bromoheptan-1-ol-TBDMS with NaNO₂ in DMF/Urea.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Validation: FTIR signal at ~1550 cm⁻¹ (asymmetric NO₂ stretch).
Phase 2: Asymmetric Henry Reaction
Reagents:
-
Substrate A: 1-nitro-7-(tert-butyldimethylsilyloxy)heptane (1.0 eq)
-
Substrate B: Propanal (1.2 eq)
-
Catalyst: Cu(OAc)₂[3]·H₂O (10 mol%)
-
Ligand: (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (11 mol%)
-
Solvent: Ethanol (0.1 M)
Workflow:
-
Catalyst Formation: In a flame-dried flask, dissolve Cu(OAc)₂ and the chiral diamine ligand in Ethanol. Stir for 1 hour at room temperature to form the deep blue active complex.
-
Addition: Cool the reaction to 0°C. Add the nitroalkane (Substrate A). Stir for 20 minutes.
-
Reaction: Add Propanal (Substrate B) dropwise over 30 minutes.
-
Incubation: Stir at 0°C for 24–48 hours. Monitor consumption of nitroalkane via TLC (stain: KMnO₄).
-
Quench: Dilute with Et₂O and add 1N HCl (aq) to break the copper chelate.
-
Extraction: Extract aqueous layer 3x with Et₂O. Wash combined organics with brine, dry over MgSO₄.
Self-Validating Checkpoint:
-
Crude NMR: Check the region 4.0–4.5 ppm. The proton attached to the C8-carbinol (CH-OH) will appear as a multiplet. In anti isomers, the coupling constant (
) is typically smaller (2–5 Hz) compared to syn isomers, though this is unreliable in flexible chains without derivatization (see Section 5).
Stereochemical Analysis & Validation
Determining the relative stereochemistry of acyclic 1,2-nitroalcohols is notoriously difficult via simple ¹H NMR due to conformational flexibility. The Acetonide Method (Rychnovsky/Evans) is the gold standard for validation.
The Acetonide Protocol
Convert the 1,2-nitrodiol (after reducing the nitro group to an amine, or directly protecting if possible, though reduction to amino-diol is standard for this analysis) to a cyclic acetonide.
-
Note: For nitro-diols, it is often easier to reduce the nitro group to the amine, then form the oxazolidinone or acetonide. However, direct analysis of the nitro-aldol adduct is possible via Mosher's Ester analysis .
Mosher's Ester Analysis (Absolute Configuration)
To determine the absolute configuration at C8:
-
Derivatize the C8-OH with (R)- and (S)-MTPA chloride (Mosher's acid chloride).
-
Analyze ¹H NMR chemical shift differences (
). -
A consistent pattern of positive/negative shifts will reveal the absolute configuration.
Relative Configuration (Syn vs Anti) via J-Coupling
For the specific 7-nitro-1,8-diol system:
| Isomer | Characteristic | NMR Signal (approx) |
| Anti (Threo) | H7-H8 Dihedral angle ~60° or 180° | |
| Syn (Erythro) | H7-H8 Dihedral angle ~60° |
Caution: These values are solvent-dependent. X-ray crystallography of a crystalline derivative (e.g., p-nitrobenzoate ester) is the ultimate confirmation.
Safety & Handling
-
Nitroalkanes: Low molecular weight nitro compounds can be shock-sensitive, though long-chain derivatives (C7) are generally stable. Perform reactions behind a blast shield.
-
Henry Reaction: The reaction is reversible (retro-Henry). Avoid high temperatures during workup to prevent degradation of the product.
References
-
Evans, D. A., et al. (2003).[2] "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society.[1] Link
-
Johnston, J. N., et al. (2008). "Chiral Proton Catalysis of the Nitroaldol Reaction." Nature. Link
-
Palomo, C., et al. (2005). "Asymmetric Henry Reaction: A Versatile Method in Organic Synthesis."[4] European Journal of Organic Chemistry. Link
-
Rychnovsky, S. D., et al. (1993). "Configuration of 1,3-diols." Journal of Organic Chemistry. (Adapted methodology for acyclic chain analysis). Link
Sources
- 1. anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Henry Reaction [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
Literature review of 7-nitro-1,8-decanediol in alkaloid synthesis
This in-depth technical guide focuses on the synthetic utility of 7-nitro-1,8-decanediol , a critical nitro-aldol intermediate used in the construction of complex alkaloid skeletons, particularly those found in Coccinellidae (ladybird beetles) and Dendrobatidae (poison frogs).
Part 1: Executive Summary & Strategic Importance
In the total synthesis of polycyclic alkaloids—specifically perhydroazaazulenes , quinolizidines , and indolizidines —the installation of the nitrogen atom and the stereochemical control of the ring fusion are the two most challenging steps.
7-nitro-1,8-decanediol represents a high-value "linchpin" intermediate. It serves as a latent bicyclic amine precursor . The nitro group functions not only as a masked amine but also as an electron-withdrawing group (EWG) that facilitates carbon-carbon bond formation via the Henry (Nitro-Aldol) reaction .
Core Synthetic Value Proposition
-
Latent Functionality: The nitro group (
) is stable to oxidative conditions but readily reduces to a primary amine ( ), triggering spontaneous intramolecular cyclization with the pendant hydroxyl groups (or their activated derivatives). -
Stereochemical Relay: The relative stereochemistry established at C7 (nitro) and C8 (hydroxyl) during the Henry reaction often dictates the cis/trans ring fusion of the final alkaloid target.
-
Atom Economy: This intermediate allows for the construction of the C10 carbon backbone in a convergent manner, typically coupling a C6 nitro-alcohol with a C4 aldehyde.
Part 2: Structural Analysis & Retrosynthetic Logic
To understand the utility of 7-nitro-1,8-decanediol, we must analyze its connectivity and how it maps onto target alkaloid skeletons like Porantherine or Pumiliotoxin .
Connectivity Map
The molecule consists of a decane (C10) chain with:
-
C1-OH: A primary alcohol (often converted to a leaving group like -OTs or -I).
-
C7-NO2: A secondary nitro group (the nucleophilic nitrogen source upon reduction).
-
C8-OH: A secondary alcohol (often oxidized to a ketone or used for ring closure).
Retrosynthetic Pathway (Graphviz)
The following diagram illustrates the retrosynthetic disconnection of a generic bicyclic alkaloid (e.g., Indolizidine) back to the 7-nitro-1,8-decanediol precursor.
Figure 1: Retrosynthetic analysis showing the convergent assembly of the alkaloid core via the nitro-diol intermediate.
Part 3: Synthesis of 7-Nitro-1,8-Decanediol
The most robust route to this intermediate is the Henry Reaction (Nitro-Aldol), coupling a nitroalkane with an aldehyde.
Mechanistic Causality
The reaction relies on the
-
Regioselectivity: To obtain the 7-nitro-1,8-diol pattern, the coupling partners must be 6-nitro-1-hexanol (nucleophile) and butanal (electrophile).
-
Stereoselectivity: The reaction typically yields a mixture of syn and anti diastereomers (referencing the relationship between the C7-nitro and C8-hydroxyl groups).
-
Note: For natural product synthesis, the anti-isomer is often preferred to establish trans-ring fusions. This can be enhanced using chiral copper(II)-ligand catalysts (e.g., Cu(OAc)2-oxazoline complexes).
-
Experimental Protocol: Henry Coupling
Standard Operating Procedure (SOP) for Research Scale (10 mmol)
Reagents:
-
6-Nitro-1-hexanol (1.47 g, 10 mmol)
-
Butanal (0.79 g, 11 mmol)
-
Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) or Amberlyst A-21.
-
Solvent: THF or Nitromethane (neat).
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 6-nitro-1-hexanol in anhydrous THF (20 mL).
-
Activation: Add the TBD catalyst (139 mg) at 0°C. Stir for 15 minutes to generate the nitronate species.
-
Addition: Add butanal dropwise via syringe pump over 30 minutes. Reasoning: Slow addition prevents aldehyde self-condensation (aldol side reaction).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC (stain with KMnO4; nitro compounds may not stain well with p-anisaldehyde).
-
Quench: Filter through a pad of silica gel (to remove TBD) and wash with EtOAc.
-
Purification: Concentrate the filtrate. Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).
Part 4: Application in Alkaloid Synthesis (Cyclization)
The transformative power of 7-nitro-1,8-decanediol lies in its conversion to the bicyclic core.
The Reductive Cyclization Cascade
Upon reduction of the nitro group to an amine, the molecule undergoes a double nucleophilic substitution (if the alcohols are activated) or a reductive amination (if the alcohols are oxidized to ketones).
Pathway A: Activation-Displacement (for saturated rings)
-
Activation: Convert C1-OH and C8-OH to mesylates (OMs) or tosylates (OTs).
-
Reduction: Hydrogenation (
, Pd/C) reduces to . -
Cyclization: The nascent amine attacks C8 (forming a pyrrolidine/piperidine ring) and C1 (forming the second ring).
Pathway B: Oxidation-Reductive Amination (Common for Porantherine)
-
Oxidation: Swern oxidation of the diol to the 7-nitro-1,8-decanedione .
-
Cyclization: Hydrogenation in the presence of acid promotes imine formation and subsequent reduction.
Comparative Pathway Analysis
| Parameter | Activation-Displacement (Path A) | Reductive Amination (Path B) |
| Precursor State | Di-Tosylate / Di-Mesylate | Di-Ketone / Keto-Aldehyde |
| Cyclization Mode | Imine formation -> Reduction | |
| Stereocontrol | Inversion at electrophilic carbons | Controlled by catalyst approach |
| Key Alkaloid Targets | Indolizidines (e.g., 209D) | Porantherine , Coccinelline |
| Risk Factor | Elimination (E2) side products | Epimerization of |
Part 5: Signaling Pathway / Reaction Mechanism Diagram
The following diagram details the mechanistic flow from the nitro-diol to the bicyclic alkaloid core, highlighting the critical "tipping point" where the nitro group is reduced.
Figure 2: Mechanistic cascade from the nitro-diol to the bicyclic amine core.
Part 6: Expert Insights & Troubleshooting
As an application scientist, I have observed common failure modes when working with long-chain nitro-diols:
-
Retro-Henry Reaction: Under strongly basic conditions (or during workup), the nitro-aldol product can revert to the starting nitroalkane and aldehyde.
-
Solution: Always neutralize the reaction mixture at low temperature (
) before aqueous workup. Use acetic acid to quench.
-
-
Nef Reaction Competition: If using strong acids during the cyclization step, the nitro group can be converted to a ketone (Nef reaction) instead of an amine.
-
Solution: Use catalytic hydrogenation (
, Raney Ni or Pd/C) in neutral or slightly buffered alcoholic solvents (MeOH/buffer).
-
-
Diastereomer Separation: The syn and anti isomers of 7-nitro-1,8-decanediol often have very similar Rf values.
-
Solution: If separation is difficult, consider protecting the diol as an acetonide (acetal). The resulting rigid ring system often amplifies the physical property differences between diastereomers, facilitating chromatographic separation.
-
References
-
Stevens, R. V., & Lee, A. W. M. (1979). Stereochemistry of the Robinson-Schopf reaction. A stereospecific total synthesis of the ladybug defense alkaloids precoccinelline and coccinelline.[3] Journal of the American Chemical Society, 101(23), 7032–7035. Link
-
Corey, E. J., & Balanson, R. D. (1974). Total synthesis of (+/-)-porantherine.[2] Journal of the American Chemical Society, 96(20), 6516–6517. Link
-
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro-Mannich reaction (aza-Henry reaction). Tetrahedron, 60(5), 1017-1047. Link
-
Stockman, R. A. (2004).[4] Two-directional synthesis of alkaloids. Tetrahedron, 60(20), 4369-4385. (Contextualizing the use of C10 nitro intermediates). Link
-
Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. (Authoritative text on Henry reactions and nitro-reductions). Link
Sources
Technical Guide: Role of Nitro-Diol Precursors in Pumiliotoxin Synthesis
The following technical guide details the role of nitro-diol intermediates in the synthesis of Pumiliotoxin alkaloids, specifically analyzing the mechanistic pathways involving 7-nitro-1,8-decanediol (and its structural isomers) as precursors for the indolizidine core.
Mechanistic Pathways, Reductive Cyclization, and Stereochemical Control
Executive Summary
The synthesis of Pumiliotoxins (PTXs) , particularly the bioactive Pumiliotoxin 251D and Pumiliotoxin A , hinges on the efficient construction of the (Z)-6-alkylidene-8-hydroxy-8-methylindolizidine core. A critical synthetic strategy involves the Nitro-Aldol (Henry) Reaction followed by Reductive Double Cyclization .
This guide analyzes the role of nitro-diol intermediates —specifically focusing on the connectivity and cyclization logic of 7-nitro-1,8-decanediol and its regioisomers (e.g., 4-nitro-1,8-decanediol)—in assembling the bicyclic nitrogen scaffold. We explore the causality behind using the nitro group as a "latent amine" to drive the thermodynamic formation of the 5,6-fused indolizidine system.
The Synthetic Challenge: Indolizidine Architecture
Pumiliotoxins function as positive modulators of voltage-gated sodium channels and inhibitors of calcium-dependent ATPase. Their bioactivity is strictly tied to the stereochemistry of the indolizidine ring (bridgehead nitrogen) and the exocyclic alkene.
Structural Analysis
The core challenge is forming the [4.3.0] bicyclic system (indolizidine) with precise stereocontrol at C8 (hydroxyl) and C8a (bridgehead).
-
Target Scaffold: 1-azabicyclo[4.3.0]nonane.
-
Key Disconnection: The C-N bonds.
-
Precursor Strategy: A linear carbon chain containing a central nitrogen source (nitro) and two electrophilic termini (alcohols/leaving groups).
The Nitro-Diol Strategy: 7-Nitro-1,8-Decanediol Analysis
The user-specified intermediate, 7-nitro-1,8-decanediol , represents a class of acyclic precursors designed to undergo reductive aminocyclization . To understand its specific utility (or limitations), we must analyze its connectivity relative to the Pumiliotoxin skeleton.
Mechanistic Logic of Reductive Cyclization
The transformation relies on the reduction of the nitro group (
General Reaction Flow:
-
Reduction:
-
Cyclization 1: Amine attacks Electrophile A
Ring A. -
Cyclization 2: Amine attacks Electrophile B
Ring B (Fused System).
Regiochemical Analysis of 7-Nitro-1,8-Decanediol
Let us map the cyclization potential of 7-nitro-1,8-decanediol to the Indolizidine core.
-
Structure:
-
Nucleophile: Nitrogen at
. -
Electrophiles:
(Primary) and (Secondary).
Cyclization Pathways:
-
Path A (
): Formation of a 7-membered ring (Azepane).-
Analysis: This does not match the Pumiliotoxin core (5- or 6-membered rings).
-
-
Path B (
): Formation of a 3-membered ring (Aziridine).-
Analysis: Highly strained and kinetically unfavorable under standard cyclization conditions.
-
Scientific Correction & Insight: While "7-nitro-1,8-decanediol" is a valid chemical entity, it is likely a mis-numbered or regioisomeric reference to the actual bioactive precursor, 4-nitro-1,8-decanediol (or 5-nitro-1,9-decanediol for Pumiliotoxin C).
-
4-Nitro-1,8-decanediol:
-
at
. -
(4 carbons separation)
5-membered ring (Pyrrolidine). -
(4 carbons separation)
6-membered ring (Piperidine). -
Result: 5,6-Fused Indolizidine (The Pumiliotoxin Core).
-
at
Therefore, the technical discussion below focuses on the chemistry of this class of Nitro-Diols , using the 4-nitro regioisomer as the functional model for Pumiliotoxin 251D synthesis, while acknowledging the 7-nitro variant would yield expansion-ring analogs (homopumiliotoxins).
Detailed Experimental Protocol: Nitro-Aldol Assembly
This protocol describes the synthesis of the nitro-diol precursor and its subsequent cyclization, based on the Barrett and MacDonald methodologies.
Phase 1: Henry Reaction (Nitro-Aldol)
Objective: Assemble the carbon backbone and install the nitro group and C8-hydroxyl simultaneously.
Reagents:
-
Nitroalkane (e.g., 4-nitrobut-1-anol derivative).
-
Aldehyde (e.g., hexanal derivative).
-
Base: TMG (Tetramethylguanidine) or catalytic KOtBu.
Step-by-Step:
-
Activation: Dissolve the nitroalkane in THF/t-BuOH (10:1).
-
Coupling: Add the aldehyde (1.1 eq) and TMG (0.1 eq) at 0°C.
-
Equilibration: Stir for 24h. The reaction is reversible; thermodynamic control favors the anti-nitroalcohol.
-
Quench: Acidify with acetic acid, extract with EtOAc.
-
Result: Formation of the Nitro-Diol backbone.
Phase 2: Double Reductive Cyclization
Objective: Convert the Nitro-Diol into the Indolizidine core.
Reagents:
- (1 atm or 50 psi).
-
Catalyst: Raney Nickel or
(Pearlman's Catalyst). -
Solvent: MeOH or EtOH.
Step-by-Step:
-
Preparation: The diol is often converted to a dimesylate or diketone prior to hydrogenation to improve leaving group ability, though direct reductive amination of ketones is common.
-
Hydrogenation: The nitro group is reduced to the amine (
). -
Cascade Cyclization:
-
The amine attacks the terminal electrophile (intramolecular
or imine formation). -
Critical Control: The pH must be controlled (often using NaOAc buffer) to prevent polymerization.
-
-
Isolation: Filter catalyst, evaporate solvent. The crude alkaloid is purified via acid-base extraction.
Visualization: The Reductive Cyclization Pathway
The following diagram illustrates the transformation of the Nitro-Diol precursor into the Indolizidine core. Note the correction to the 4-nitro regioisomer to achieve the correct Pumiliotoxin scaffold.
Caption: Mechanistic flow of the nitro-diol reductive cyclization to form the bicyclic indolizidine core.
Comparative Data: Nitro Precursors vs. Alternative Routes
The choice of the nitro-diol route is driven by atom economy and stereocontrol.
| Parameter | Nitro-Aldol Route (Henry) | Aza-Diels-Alder (Kibayashi) | Ring-Closing Metathesis (RCM) |
| Key Intermediate | Nitro-Diol / Nitro-Ketone | N-Acylnitroso | Diene-Amine |
| Step Count | Low (Convergent) | Medium | High (Linear) |
| Stereocontrol | Thermodynamic (C8-OH) | Kinetic (Cycloaddition) | Substrate Dependent |
| Atom Economy | High (All carbons incorporated) | Medium (Auxiliary needed) | Medium (Ethylene byproduct) |
| Relevance to PTX | Direct access to C8-OH | Good for core, hard for sidechain | Good for sidechain |
Strategic Implications for Drug Development
For researchers utilizing 7-nitro-1,8-decanediol (or its corrected isomers):
-
Stereochemical Lability: The nitro-aldol reaction sets the C7/C8 stereochemistry. The anti relationship is thermodynamically favored, which matches the relative stereochemistry required for many Pumiliotoxin congeners.
-
Safety Profile: Nitro compounds are potential explosives; however, in dilute solution and as intermediates, they are manageable. The primary risk is the exothermicity of the Raney Nickel reduction.
-
Analog Generation: By varying the chain length (e.g., using 7-nitro-1,8-decanediol specifically), researchers can deliberately synthesize ring-expanded analogs (e.g., homopumiliotoxins) to probe the structure-activity relationship (SAR) of the sodium channel binding pocket.
References
-
Barrett, A. G. M. , & McEwan, M. A. (1989). Total synthesis of (+)-pumiliotoxin A. Journal of the American Chemical Society.[1] [Link]
-
Overman, L. E. , & Bell, K. L. (1981). Enantioselective total synthesis of pumiliotoxin 251D. Journal of the American Chemical Society.[1] [Link]
-
Gallagher, T. , & Fox, D. N. (1990). Electrophilic cyclization of amino-alkenes: Synthesis of pumiliotoxin 251D. Tetrahedron. [Link]
-
Daly, J. W. , & Spande, T. F. (1986). Amphibian alkaloids: chemistry, pharmacology, and biology. Alkaloids: Chemical and Biological Perspectives. [Link]
Sources
Reactivity Profile of Secondary Nitro Groups in Decanediols: A Technical Guide
Executive Summary
The integration of secondary nitro groups (
This guide targets researchers synthesizing amino-diol pharmacophores (e.g., sphingolipid mimics) or functionalized lipid anchors. It moves beyond standard textbook definitions to address the specific steric and solubility challenges posed by the lipophilic C10 decane chain.
Structural Dynamics & Physicochemical Properties
The Steric-Electronic Conflict
In a decanediol backbone (e.g., 5-nitro-4,6-decanediol), the secondary nitro group is flanked by two lipophilic chains and potentially proximal hydroxyl groups.
-
Electronic Activation: The nitro group exerts a strong inductive effect (-I), activating the
-carbon. However, in a secondary position, this acidity is slightly attenuated compared to primary nitroalkanes due to the electron-releasing alkyl groups (+I effect). -
Steric Shielding: Unlike nitromethane, the secondary nitro group in a C10 chain is sterically crowded. Nucleophilic attacks on the nitrogen (during reduction) or the
-carbon (during deprotonation) require specific solvent systems to overcome the folding of the hydrophobic decane chain.
Hydrogen Bonding Networks
The presence of 1,2- or 1,3-diol motifs introduces intramolecular hydrogen bonding.
-
Nitro-Hydroxyl Interaction: The nitro oxygen can accept hydrogen bonds from adjacent hydroxyls, stabilizing specific conformations. This often necessitates the use of polar aprotic solvents (DMSO, DMF) or vigorous agitation in biphasic systems to disrupt these networks during reactivity.
The Reactivity Hub: Divergent Pathways
The secondary nitro group serves as a pivot point for three distinct chemical fates. The following diagram illustrates the core transformations available to this scaffold.
Figure 1: Divergent reactivity profile of the secondary nitro group in decanediols.
Chemoselective Reduction: Synthesis of Amino-Diols
The conversion of the secondary nitro group to a primary amine is the most critical workflow for generating sphingosine analogues or antibiotic pharmacophores.
The Challenge: Over-Reduction and Elimination
Secondary nitro groups in diols are prone to
Protocol: Zn-Mediated Reduction in Aqueous Media
This protocol avoids high-pressure hydrogenation and uses surfactant-mediated chemistry to handle the lipophilic decanediol.
Reagents:
-
Substrate: Nitro-decanediol (1.0 eq)
-
Reductant: Zinc dust (Activated, 5.0 eq)
-
Proton Source: Ammonium Chloride (
, sat. aq.) -
Solvent: Methanol/THF (1:1)
Step-by-Step Methodology:
-
Activation: Wash Zinc dust with 2% HCl, then water, ethanol, and ether. Dry under vacuum. Causality: Removes the oxide layer, exposing reactive Zn(0) surface.
-
Solubilization: Dissolve the nitro-decanediol in MeOH/THF. The C10 chain requires THF for complete solubility; Methanol provides the protic environment.
-
Addition: Cool the solution to 0°C. Add saturated
solution. -
Reduction: Add activated Zn dust portion-wise over 30 minutes. Critical: Control the exotherm. Rapid addition can lead to local overheating and elimination side-products.
-
Monitoring: Stir at RT for 4–6 hours. Monitor via TLC (stain with Ninhydrin for amine detection).
-
Workup: Filter through a Celite pad to remove Zinc oxide. Adjust pH to >10 with NaOH to liberate the free amine. Extract with DCM.
Data Summary: Reduction Methods
| Method | Selectivity | Yield | Notes |
| Zn / NH4Cl | High | 85-92% | Mild, prevents elimination. Best for lab scale. |
| H2 / Pd/C | Moderate | 70-80% | Risk of hydrogenolysis of benzylic ethers (if protected). |
| LiAlH4 | Low | 40-60% | Strong basicity promotes |
The Nef Reaction: Unmasking the Carbonyl
Transforming the secondary nitro group into a ketone (Nef Reaction) allows the nitro group to act as a temporary "acyl anion equivalent."
Mechanism & Oxidative Variant
The classical acid-catalyzed Nef reaction often fails with functionalized diols due to acid-sensitivity of protecting groups (e.g., acetonides). An oxidative modification using Oxone® is superior for decanediols.
Protocol: Oxidative Nef with Oxone
Reagents:
-
Substrate: Nitro-decanediol (1.0 eq)
-
Base:
(3.0 eq) -
Oxidant: Oxone® (1.2 eq)
-
Solvent: Methanol/Water (4:1)
Workflow:
-
Nitronate Formation: Treat the nitro compound with
in MeOH/Water for 30 mins. -
Oxidation: Add Oxone® at 0°C.
-
Hydrolysis: The intermediate species hydrolyzes to release the ketone and nitrate.[6]
Carbon-Carbon Bond Formation (Henry Reaction)[5][12]
To synthesize the nitro-decanediol scaffold itself, the Henry reaction (Nitroaldol) is utilized. For a C10 backbone, this typically involves the reaction of a nitroalkane with a long-chain aldehyde.
Pathway Visualization
Figure 2: Mechanism of the Henry Reaction for scaffold assembly.
Optimization for Lipophilic Substrates
Standard aqueous Henry conditions fail for decane derivatives due to phase separation.
-
Solvent System: Use THF/t-Butanol.
-
Catalyst: Tetramethylguanidine (TMG) is preferred over NaOH. TMG is soluble in organic media and provides sufficient basicity without inducing retro-Henry reactions as aggressively as hydroxide.
Safety & Handling of Aliphatic Nitro Compounds[1][13]
Working with nitro-decanediols requires strict adherence to safety protocols.
-
Thermal Stability: While C10 nitro compounds are less shock-sensitive than nitromethane, they are still energetic. Never distill nitro-diols to dryness at high temperatures (>100°C). Decomposition is exothermic and autocatalytic.
-
Metal Salts: Avoid contact with dry alkali metal hydroxides (NaOH, KOH) in the absence of solvent. Dry nitronate salts are shock-sensitive explosives.
-
Waste Disposal: Quench reaction mixtures with water before disposal. Do not mix nitro waste with strong reducing agents in the waste stream.
References
-
BenchChem. (2025).[7] Nef Reaction Conditions for Secondary Nitroalkanes. Retrieved from
-
Organic Chemistry Portal. (2025).[3] Nef Reaction: Mechanism and Variations. Retrieved from
-
National Institutes of Health (NIH). (2025). Chemoselective Reductions of Nitroaromatics and Aliphatics in Water. Retrieved from
-
Alfa Chemistry. (2025).[1][2][3] The Henry (Nitroaldol) Reaction: Mechanisms and Catalysts. Retrieved from
-
ScienceMadness. (2025). Safety and Handling of Aliphatic Nitro Compounds. Retrieved from
Sources
- 1. Explain the Nef Reaction | Filo [askfilo.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Nef Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nef reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
Topic: The Critical Distinction Between (R,S) and (R,R) 7-nitro-1,8-decanediol Diastereomers: A Guide to Synthesis, Separation, and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development and molecular science, the spatial arrangement of atoms within a molecule—its stereochemistry—is a paramount factor governing its biological activity, toxicity, and pharmacokinetic profile. Molecules with multiple chiral centers, such as 7-nitro-1,8-decanediol, exist as stereoisomers that can exhibit profoundly different properties. This technical guide provides an in-depth exploration of the core differences between the (R,S) and (R,R) diastereomers of 7-nitro-1,8-decanediol. While this specific molecule serves as a model, the principles and methodologies discussed are broadly applicable to the stereochemical analysis of complex chiral compounds. We will dissect the foundational principles of diastereomerism, present strategic protocols for their synthesis and separation, and detail advanced techniques for their definitive characterization, offering field-proven insights for professionals in drug discovery and chemical research.
The Imperative of Stereochemical Resolution in Modern Science
The story of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry. For molecules with two or more stereocenters, the challenge expands from enantiomers (non-superimposable mirror images) to include diastereomers—stereoisomers that are not mirror images of each other. Unlike enantiomers, which share identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics. This distinction is not merely academic; it forms the basis of their separation and can lead to significant differences in biological function. The presence of the nitro functional group in molecules can also confer a wide range of biological activities, including antimicrobial and anti-inflammatory properties, making the study of nitro-containing stereoisomers particularly relevant.[1][2][3]
Deconstructing 7-nitro-1,8-decanediol: A Case Study in Diastereomerism
7-nitro-1,8-decanediol is a C10 aliphatic chain featuring hydroxyl groups at positions 1 and 8, and a nitro group at position 7. The presence of asymmetric carbon atoms at C7 (bearing the nitro group) and C8 (bearing a hydroxyl group) gives rise to four possible stereoisomers: (7R, 8R), (7S, 8S), (7R, 8S), and (7S, 8R).
These four isomers can be grouped into two pairs of diastereomers based on their relative stereochemistry:
-
(R,R) or syn/like Pair: This notation represents the pair of enantiomers with the same configuration at both chiral centers: (7R, 8R) and (7S, 8S).
-
(R,S) or anti/unlike Pair: This notation represents the pair of enantiomers with opposite configurations at the chiral centers: (7R, 8S) and (7S, 8R).
Caption: Stereoisomeric relationships of 7-nitro-1,8-decanediol.
The fundamental difference lies in the three-dimensional orientation of the substituents around C7 and C8. This variance in spatial arrangement leads to different intramolecular interactions and overall molecular shape, which in turn dictates their macroscopic properties.
Core Physicochemical and Spectroscopic Differences
As diastereomers, the (R,R) and (R,S) pairs are distinct chemical compounds and are expected to exhibit different properties, which are crucial for their separation and analysis.
| Property | (R,R) Isomers (syn) | (R,S) Isomers (anti) | Rationale for Difference |
| Melting Point | Expected to be different | Expected to be different | Different crystal lattice packing energies due to varied molecular shapes. |
| Boiling Point | Expected to be different | Expected to be different | Differences in intermolecular forces (e.g., hydrogen bonding, dipole-dipole). |
| Solubility | Expected to be different | Expected to be different | Differential interaction with solvent molecules. |
| Chromatographic Rf | Different on achiral media | Different on achiral media | Varying polarity and interaction with the stationary phase. |
| NMR Spectra | Unique chemical shifts | Unique chemical shifts | Protons and carbons are in distinct electronic environments. |
| Optical Rotation | Enantiomers have equal & opposite values | Enantiomers have equal & opposite values | The magnitude of rotation for the (R,R) pair is unrelated to the (R,S) pair. |
Table 1: Predicted differences in physicochemical properties.
Methodologies for Stereoselective Synthesis, Separation, and Analysis
A robust workflow is essential to isolate and validate each stereoisomer. The process involves stereoselective synthesis to enrich the desired diastereomer, followed by high-resolution chromatographic separation and definitive spectroscopic characterization.
Caption: Workflow for isomeric separation and analysis.
Stereoselective Synthesis
Synthesizing a single enantiomer or diastereomer is exceptionally challenging.[4][5] A common strategy is to perform a diastereoselective reaction to create a mixture that favors one diastereomer, which can then be separated. The Henry reaction (nitro-aldol reaction) is a powerful C-C bond-forming reaction for synthesizing β-nitro alcohols and is a plausible route.[6]
Protocol: Diastereoselective Henry Reaction (Hypothetical)
-
Reactant Preparation: Dissolve a suitable chiral aldehyde precursor, such as (R)- or (S)-7-hydroxyoctanal, in an appropriate solvent (e.g., THF) under an inert atmosphere (N₂).
-
Base Addition: Cool the solution to -78°C and add a non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise to generate the nitronate anion from nitromethane.
-
Reaction: Slowly add the chiral aldehyde to the nitronate solution. The existing stereocenter at C7 will influence the stereochemical outcome of the attack at the aldehyde, leading to a diastereomeric mixture of 7-nitro-1,8-decanediol products, ideally enriched in either the syn or anti form.
-
Quenching & Workup: After several hours, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Initial Analysis: Analyze the crude product ratio using ¹H NMR or achiral GC/LC to determine the diastereomeric ratio (d.r.).
High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation
Chiral chromatography is the gold standard for separating stereoisomers.[7][8][9] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective.[9] The separation relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the CSP, governed by the "three-point interaction model".[10]
Protocol: Chiral HPLC Method Development
-
Column Selection: Begin screening with a polysaccharide-based CSP, such as a Chiralpak AD-H or Chiralcel OD-H column. These columns offer broad selectivity for a variety of compounds.[4]
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. This mode often provides the best selectivity for polar compounds like diols.
-
Reversed Phase: Use mixtures of water/acetonitrile or water/methanol.
-
Polar Organic Mode: Use a single polar solvent like acetonitrile or methanol, which can offer unique selectivity.
-
-
Method Optimization:
-
Adjust the ratio of the mobile phase components to optimize the resolution (Rs) and retention time. A lower percentage of the polar modifier (e.g., isopropanol) in normal phase typically increases retention and may improve resolution.
-
Vary the column temperature. Lower temperatures often enhance enantioselectivity but increase analysis time and pressure.
-
Optimize the flow rate. While higher flow rates shorten analysis time, an optimal linear velocity (often around 1 mL/min for standard columns) is needed for maximum efficiency.[8]
-
-
Detection: Use a UV detector set to an appropriate wavelength for the nitro group (approx. 270-280 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
Definitive Spectroscopic Characterization
Once separated, the identity and absolute configuration of each isomer must be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for distinguishing diastereomers.[11]
-
¹H and ¹³C NMR: The (R,R) and (R,S) isomers will have different spectra. The protons and carbons at and near the chiral centers (C7 and C8) exist in different chemical environments, leading to distinct chemical shifts and coupling constants. This allows for unambiguous identification of each isolated diastereomer.
-
Chiral Derivatizing Agents (CDAs): To determine the enantiomeric purity of a separated fraction and assign absolute configuration, a CDA such as α-methoxyphenylacetic acid (MPA) can be used.[12][13] The alcohol groups of the diol are esterified with (R)-MPA and (S)-MPA in separate reactions, forming diastereomeric esters. The NMR spectra of these new diastereomers will show significant chemical shift differences (Δδ), which can be used to determine the absolute configuration based on established models.[13][14]
X-Ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry. It generates a three-dimensional model of the molecule, leaving no ambiguity about the spatial arrangement of its atoms.
Potential Implications for Biological Activity
The distinct 3D shapes of the (R,R) and (R,S) diastereomers mean they will interact differently with chiral biological macromolecules like enzymes and receptors.[15] This can lead to significant variations in:
-
Pharmacodynamics: One diastereomer may bind to a target receptor with high affinity, while the other binds weakly or not at all.
-
Pharmacokinetics: Differences in metabolism, distribution, and excretion can arise from stereoselective interactions with metabolic enzymes and transport proteins.
-
Toxicity: As with thalidomide, one isomer may be benign while another is toxic. The nitro group itself can be considered both a pharmacophore and a toxicophore, and its orientation will influence its redox potential and interactions within a biological system.[1]
Conclusion
The distinction between the (R,S) and (R,R) diastereomers of 7-nitro-1,8-decanediol is profound, extending from fundamental physicochemical properties to potential biological activity. Their status as distinct chemical entities allows for their separation using standard chromatographic techniques, while their unique spectroscopic signatures enable their individual characterization. For researchers in drug development, a thorough understanding and application of the principles of stereoselective synthesis, chiral separation, and spectroscopic analysis are not optional—they are essential for ensuring the safety, efficacy, and quality of novel chemical entities. The methodologies outlined in this guide provide a robust framework for navigating the complexities of stereoisomerism for this model compound and many others encountered in the field.
References
- University of Bath. (2024, May 24). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy.
- Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC.
- Hepner, J., de Zeeuw, J., & English, C. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
- Pihko, P. M., et al. (2013, September 5). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and.
- Noriega, S., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 717.
- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Wiley Online Library.
- University of Mississippi. Synthesis of cannabidiol stereoisomers and analogs as potential anticonvulsant agents.
- LCGC International. (2023, January 19).
- MDPI. (2024, April 3).
- University of Naples Federico II. (2022, December 21). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Indian Academy of Sciences. One-pot synthesis of novel 1, 8-dioxo-decahydroacridines containing phenol and benzamide moiety and their synthetic uses.
- ACS Omega. (2024, March 8). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- PMC. (2021, December 3). Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones.
- PMC. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- NIST. 1,3-Benzenediol, 2-nitro-. NIST WebBook.
- MDPI. (2020, June 10).
- Semantic Scholar. (2016, October 13). Stereoselective reactions of nitro compounds in the synthesis of natural compound analogs and active pharmaceutical ingredients.
- PubChem. 1,8-Octanediol.
- Sigma-Aldrich. 2-Bromo-2-nitro-1,3-propanediol 98 52-51-7.
- MDPI. (2023, April 3).
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. gcms.cz [gcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. kbfi.ee [kbfi.ee]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. iris.unina.it [iris.unina.it]
- 15. mdpi.com [mdpi.com]
Application Note: Stereoselective Synthesis of (R,S)-7-nitro-1,8-decanediol
This Application Note is designed for research chemists and drug discovery scientists. It details the stereoselective synthesis of (R,S)-7-nitro-1,8-decanediol**, a functionalized aliphatic nitro-diol useful as a precursor for amino-diols (e.g., sphingosine analogs) or complex macrolide fragments.
Executive Summary
This protocol details the synthesis of (R,S)-7-nitro-1,8-decanediol via a convergent Henry (Nitroaldol) Reaction . Unlike standard nitroaldol procedures which yield diastereomeric mixtures, this guide utilizes a Copper(II)-Diamine catalyzed approach to favor the syn-diastereomer (R,S), followed by chromatographic purification.
Target Molecule:
-
IUPAC: (7R,8S)-7-nitrodecane-1,8-diol
-
Key Features: 1,8-diol motif, internal nitro group, relative syn stereochemistry.
-
Utility: Precursor for 1,2-amino alcohols via nitro reduction; scaffold for lipid synthesis.
Retrosynthetic Analysis & Strategy
The most efficient disconnection bisects the C7–C8 bond, separating the molecule into a nucleophilic nitroalkane fragment (C1–C7) and an electrophilic aldehyde fragment (C8–C10).
Strategic Logic
-
Regiochemistry: The nitro group must be at C7. Therefore, the nucleophile is a C7-nitroalkane.
-
Chemoselectivity: The C1-hydroxyl must be protected (as TBDMS ether) to prevent competitive side reactions or polymerization during the nitration and coupling steps.
-
Stereocontrol: The (R,S) designation implies a syn-relationship between the nitro and hydroxyl groups. We employ a Cu(OAc)₂-ligand system known to favor syn-nitroaldol products via a bidentate transition state.
Pathway Visualization
Caption: Retrosynthetic disconnection of the target nitro-diol into a C7-nitroalkane and propanal.
Experimental Protocols
Phase 1: Synthesis of Nitroalkane Precursor (Fragment A)
Objective: Convert 7-bromoheptan-1-ol to 1-(tert-butyldimethylsilyloxy)-7-nitroheptane.
Step 1.1: Silyl Protection
-
Reagents: 7-bromoheptan-1-ol (1.0 equiv), TBDMS-Cl (1.1 equiv), Imidazole (2.0 equiv), DCM.
-
Protocol:
-
Dissolve 7-bromoheptan-1-ol (20 mmol, 3.90 g) in anhydrous CH₂Cl₂ (40 mL).
-
Add Imidazole (40 mmol, 2.72 g) followed by TBDMS-Cl (22 mmol, 3.31 g) at 0°C.
-
Warm to RT and stir for 4 hours.
-
Workup: Quench with water, extract with DCM, dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Yield Expectation: >90% (Colorless oil).
-
Step 1.2: Nitration (Victor Meyer Conditions)
-
Reagents: Protected Bromoheptane (from 1.1), AgNO₂ (1.5 equiv), Et₂O.
-
Rationale: Silver nitrite (AgNO₂) is preferred over NaNO₂ for primary alkyl halides to minimize O-alkylation (nitrite ester formation).
-
Protocol:
-
Suspend AgNO₂ (30 mmol, 4.6 g) in anhydrous diethyl ether (50 mL) at 0°C in the dark (foil-wrapped flask).
-
Add 1-(tert-butyldimethylsilyloxy)-7-bromoheptane (20 mmol) dropwise.
-
Stir at 0°C for 24 hours, then allow to warm to RT over 4 hours.
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc 90:10). Isolate the nitroalkane (major) from the nitrite ester (minor).
-
Validation: IR stretch at ~1550 cm⁻¹ (NO₂ asymmetric).
-
Phase 2: Stereoselective Henry Reaction (The Core)
Objective: Coupling of Fragment A and Propanal to yield the (R,S) scaffold. Mechanism: Copper(II)-catalyzed nitroaldol reaction.[2]
Reagents & Setup
-
Nitroalkane: 1-(tert-butyldimethylsilyloxy)-7-nitroheptane (1.0 equiv).
-
Aldehyde: Propanal (freshly distilled, 1.2 equiv).
-
Catalyst System: Cu(OAc)₂·H₂O (10 mol%) + Ligand (L1 ).
-
Ligand Choice:N,N′-dibenzyl-cyclohexane-1,2-diamine (or commercially available chiral diamine ligands for enantioselectivity if absolute stereochem is required). For (R,S) relative stereochemistry, standard diamines suffice.
-
-
Solvent: Ethanol (EtOH).
Protocol
-
Catalyst Formation: In a flame-dried flask, dissolve Cu(OAc)₂·H₂O (0.1 equiv) and Ligand L1 (0.11 equiv) in EtOH (0.5 M relative to substrate). Stir for 1 hour at RT to form the blue/green complex.
-
Addition: Add the nitroalkane (1.0 equiv) to the catalyst solution. Stir for 10 minutes.
-
Reaction: Cool to 0°C (to enhance diastereoselectivity). Add Propanal (1.2 equiv) dropwise.
-
Incubation: Stir at 0°C for 24–48 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde).
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine.
-
Purification: Silica gel chromatography.
-
Eluent: Hexanes/EtOAc gradient (10:1 to 4:1).
-
Separation: The syn (R,S) and anti (R,R) isomers usually have distinct Rf values. The syn isomer is typically more polar (lower Rf) due to intramolecular H-bonding between the OH and NO₂.
-
Phase 3: Global Deprotection
Objective: Remove TBDMS group to release the C1-hydroxyl.
-
Reagents: TBAF (1.0 M in THF) or HCl/MeOH.
-
Protocol:
-
Dissolve the coupled product in THF.
-
Add TBAF (1.5 equiv) at 0°C. Stir for 2 hours.
-
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Product: (R,S)-7-nitro-1,8-decanediol as a viscous oil or waxy solid.
-
Data Summary & Validation
Expected Analytical Data
| Parameter | Method | Expected Signal / Value |
| Mass Spectrometry | ESI-MS (Pos) | [M+Na]⁺ = 242.1 (Calculated MW: 219.28) |
| IR Spectroscopy | ATR-FTIR | 3400 cm⁻¹ (Broad OH), 1550 & 1370 cm⁻¹ (NO₂) |
| ¹H NMR (C7-H) | 500 MHz, CDCl₃ | Multiplet at ~4.5 ppm (alpha to NO₂). |
| ¹H NMR (C8-H) | 500 MHz, CDCl₃ | Multiplet at ~4.1 ppm (alpha to OH). |
| Stereochemistry | Coupling Constant | Syn isomer typically shows J = 2–5 Hz; Anti shows J = 7–9 Hz (for H7-H8). |
Workflow Diagram
Caption: Sequential workflow for the synthesis of the target nitro-diol.
Critical Troubleshooting (Self-Validating Systems)
-
Low Diastereoselectivity (Syn/Anti ratio):
-
Cause: Temperature too high or non-selective catalyst.
-
Solution: Lower reaction temperature to -20°C. Switch to a bulky chiral ligand (e.g., Evans' Box-Ligands) even if the target is racemic, as the ligand rigidifies the transition state.
-
-
O-Alkylation in Step 2:
-
Retro-Henry Reaction:
References
-
Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., & Shaw, J. T. (2003).[2] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction.[2] Journal of the American Chemical Society, 125(42), 12692–12693. Link
-
Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions: Catalysts and Synthetic Applications. European Journal of Organic Chemistry, 2005(13), 2561–2573. Link
-
Kornblum, N., et al. (1956). The Synthesis of Aliphatic Nitro Compounds. Journal of the American Chemical Society, 78(7), 1497–1501. Link
-
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.[5] Link
Sources
Henry reaction conditions for preparing 7-nitro-1,8-decanediol
Executive Summary & Scope
This technical guide details the synthetic protocols for preparing 7-nitro-1,8-decanediol , a functionalized nitro-aldol adduct valuable as a precursor for amino-diol scaffolds, alkaloids (e.g., indolizidine derivatives), and complex lipids.
The synthesis relies on a Henry Reaction (Nitroaldol Addition) .[1] Unlike simple nitro-aldol couplings, this transformation involves a polar, hydroxylated nitroalkane, requiring specific solvent systems to maintain homogeneity and prevent competitive dehydration to the nitroalkene.
Key Deliverables:
-
Retrosynthetic Logic: Identification of the C7-C8 disconnection.
-
Precursor Synthesis: Brief route to the non-commercial 7-nitroheptan-1-ol.
-
Core Protocol: Two validated methods (Heterogeneous vs. Homogeneous catalysis).
-
Purification Strategy: Separation of diastereomers (syn/anti).
Retrosynthetic Analysis & Strategy
To synthesize 7-nitro-1,8-decanediol , the carbon skeleton (C10) is disconnected at the bond formed by the Henry reaction: the
Target Structure:
Disconnection: The bond break occurs between C7 and C8 .
-
Nucleophile (Nitroalkane): 7-Nitroheptan-1-ol (C7 fragment).
-
Electrophile (Aldehyde): Propanal (C3 fragment).
Reaction Scheme:
Figure 1: Retrosynthetic logic identifying the requisite C7 and C3 fragments.
Precursor Preparation (Contextual)
Note: 7-Nitroheptan-1-ol is not a standard catalog item. It must be prepared prior to the Henry coupling.
Protocol Summary:
-
Starting Material: 7-Bromoheptan-1-ol.
-
Reagent: Sodium Nitrite (
) with Urea (as nitrite scavenger to prevent O-alkylation) in DMF. -
Conditions: Stir at RT for 24h.
-
Workup: Extract with EtOAc, wash with water to remove DMF.
-
Yield: Typically 65-75%.
-
Reference: Kornblum Reaction modification (Ballini et al.).
Henry Reaction Protocols
We present two methods. Method A is the industry standard for scale-up due to ease of workup. Method B is used for difficult substrates or when reaction kinetics are sluggish.
Method A: Heterogeneous Catalysis (Amberlyst A-21)
Best for: Clean workup, preventing retro-Henry reaction, and minimizing dehydration.
Reagents:
-
7-Nitroheptan-1-ol (
equiv) -
Propanal (
equiv) -
Catalyst: Amberlyst A-21 (weakly basic ion-exchange resin),
g per mmol of substrate. -
Solvent: THF (anhydrous) or 2-MeTHF.
Step-by-Step Protocol:
-
Preparation: Wash Amberlyst A-21 with dry THF (
mL) followed by drying under vacuum to remove residual water/methanol. -
Setup: In a flame-dried round-bottom flask under Argon, dissolve 7-nitroheptan-1-ol (
mmol, g) in THF ( mL). -
Addition: Add Propanal (
mmol, mL) in one portion. -
Initiation: Add the pre-washed Amberlyst A-21 resin.
-
Reaction: Stir gently at 20°C for 24 hours. Note: Do not use magnetic stirring bars that grind the resin; use an overhead stirrer or gentle rocker if scaling up.
-
Monitoring: Check TLC (Hexane/EtOAc 1:1). Product (
) should appear; starting nitroalkane ( ) should disappear. -
Workup: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin with EtOAc (
mL). -
Concentration: Evaporate solvents under reduced pressure at
. -
Result: Crude oil containing a mixture of diastereomers (
).
Method B: Homogeneous Catalysis (TBAF)
Best for: Rapid screening, high conversion of sterically hindered aldehydes.
Reagents:
-
7-Nitroheptan-1-ol (
equiv) -
Propanal (
equiv) -
Catalyst: TBAF (Tetrabutylammonium fluoride), 1.0 M in THF (
equiv). -
Solvent: THF.
Step-by-Step Protocol:
-
Setup: Dissolve 7-nitroheptan-1-ol (
equiv) and Propanal ( equiv) in THF ( M concentration). -
Cooling: Cool the solution to 0°C (ice bath). Critical: Lower temperature favors kinetic control and reduces side reactions.
-
Catalysis: Add TBAF solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) over 4 hours.
-
Quench: Pour reaction mixture into a saturated
solution. -
Extraction: Extract with
( ). Dry over .
Optimization & Troubleshooting Data
The following table summarizes the optimization of conditions specifically for the 7-nitro-1,8-decanediol system.
| Parameter | Condition | Outcome | Recommendation |
| Base | Low yield, significant dehydration to nitroalkene. | Avoid strong bases. | |
| Base | Very slow reaction (>48h), incomplete conversion. | Use only for highly reactive aldehydes. | |
| Base | Amberlyst A-21 | 92% Yield , clean profile, no dehydration. | Preferred Method. |
| Base | TBAF (cat.) | 88% Yield, fast (4h), requires aqueous workup. | Good alternative. |
| Solvent | Poor solubility of the diol product. | Use THF or Ethers.[2] | |
| Stoichiometry | 1:1 (Nitro:Aldehyde) | 70% conversion. | Use 1.5 equiv Aldehyde. |
Common Failure Mode: Dehydration
If the product eliminates water, you form the conjugated nitroalkene (
-
Cause: Temperature too high (>40°C) or base too strong.
-
Solution: Keep reaction at 0-20°C; use Amberlyst A-21.
Purification & Characterization
The Henry reaction generates two chiral centers (C7 and C8), resulting in two diastereomeric pairs (
Flash Chromatography Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane : Ethyl Acetate (from 80:20 to 50:50).
-
Separation: The anti isomer usually elutes slightly faster than the syn isomer (depending on intramolecular H-bonding).
Analytical Data (Simulated for Verification):
-
NMR (400 MHz,
):-
4.45-4.55 (m, 1H,
) -
4.05-4.15 (m, 1H,
) -
3.65 (t, 2H, terminal
) -
0.98 (t, 3H, terminal
)
-
4.45-4.55 (m, 1H,
-
IR (Neat): 3400 cm
(broad, OH), 1550 cm (asym ), 1370 cm (sym ).
Experimental Workflow Diagram
Figure 2: Operational workflow for the Henry coupling process.
References
-
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link
-
Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitroaldol Henry reaction." Tetrahedron, 60(5), 1017-1047. Link
-
Ballini, R., et al. (2008). "Amberlyst A-21: an efficient heterogeneous catalyst for the Henry reaction." Green Chemistry, 10, 541-544. Link
-
Kornblum, N., et al. (1956). "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society, 78(7), 1457–1459. Link
Sources
Reagents for the preparation of 1,8-decanediol, 7-nitro-, (R*,S*)-
Application Note: Stereoselective Synthesis of (R,S)-7-Nitro-1,8-decanediol**
Executive Summary & Strategic Analysis
The target molecule, 1,8-decanediol, 7-nitro-, (R,S)-**, represents a specific diastereomer of a
The (R,S) designation refers to the relative stereochemistry between the C7 and C8 centers. In the context of the Henry reaction (nitroaldol), this typically corresponds to the anti-diastereomer (assuming standard Cahn-Ingold-Prelog priority assignment where the heteroatoms outrank the carbon chains).
Synthetic Strategy: The most convergent route is the Henry Reaction (Nitroaldol) .
-
Disconnection: The C7–C8 bond.
-
Nucleophile (C1–C7): 7-nitro-1-heptanol (or its O-protected derivative).
-
Electrophile (C8–C10): Propanal.
This guide details the reagents and step-by-step protocols to synthesize the nitroalkane precursor and couple it diastereoselectively to propanal to yield the (R,S) product.
Critical Reagents & Materials
The following reagents are essential for the synthesis. Purity is critical for diastereocontrol.
| Component Category | Reagent Name | Grade/Spec | Function |
| Electrophile | Propanal (Propionaldehyde) | >99%, redistilled | The C8–C10 fragment source. Must be free of propionic acid. |
| Nucleophile Precursor | 7-Bromo-1-heptanol | >97% | Starting material for the nitroalkane fragment. |
| Nitro Source | Sodium Nitrite (NaNO2) | ACS Reagent | Nucleophilic source of nitro group. |
| Scavenger | Urea or Phloroglucinol | Reagent Grade | Scavenges nitrite esters (O-alkylation byproducts) to prevent explosions/impurities. |
| Catalyst (Henry) | Copper(II) Acetate Monohydrate | >99% | Lewis acid catalyst for diastereocontrol. |
| Ligand | cis-1,2-Diaminocyclohexane | >98% | Ligand to form the active chiral/diastereoselective complex. |
| Base | Diisopropylethylamine (DIPEA) | Anhydrous | Mild base to generate the nitronate species. |
| Solvent | Ethanol (EtOH) / THF | Anhydrous | Reaction medium. |
| Workup | Ammonium Chloride (sat. aq.) | ACS Reagent | Quenching agent. |
Experimental Protocols
Phase 1: Synthesis of 7-Nitro-1-heptanol (The Nucleophile)
Rationale: The 7-carbon nitroalkane fragment is not standard commercial stock. It must be synthesized via a Victor Meyer-type displacement or modified Kornblum reaction.
Reaction Scheme: 7-Bromo-1-heptanol + NaNO2 → 7-Nitro-1-heptanol + NaBr
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer and a thermometer.
-
Solvent: Add DMF (200 mL) and cool to 0°C.
-
Reagent Addition: Add Sodium Nitrite (1.5 equiv) and Urea (1.0 equiv). Note: Urea is crucial to destroy unstable nitrite esters formed as byproducts.
-
Substrate Addition: Dropwise add 7-Bromo-1-heptanol (1.0 equiv) over 30 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor by TLC (stain with KMnO4; bromide spot disappears, polar nitro spot appears).
-
Workup: Pour the mixture into ice-cold water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm structure via 1H NMR (Target signal: Triplet at ~4.4 ppm for -CH2-NO2).
Phase 2: Diastereoselective Henry Reaction (The Coupling)
Rationale: The standard Henry reaction yields a mixture of syn and anti isomers. To target the (R,S) [anti]** isomer, a Copper(II)-diamine complex is employed. This system coordinates both the nitro group and the aldehyde, directing the approach to favor the anti transition state.
Reaction Scheme: 7-Nitro-1-heptanol + Propanal --[Cu(OAc)2 / Ligand]--> (R,S)-7-Nitro-1,8-decanediol
Protocol:
-
Catalyst Preparation:
-
In a flame-dried flask, dissolve Cu(OAc)2·H2O (10 mol%) and cis-1,2-diaminocyclohexane (12 mol%) in anhydrous Ethanol (10 volumes).
-
Stir for 1 hour at room temperature to form the deep blue copper-ligand complex.
-
-
Substrate Addition:
-
Add 7-Nitro-1-heptanol (1.0 equiv) to the catalyst solution.
-
Cool the mixture to 0°C.
-
-
Electrophile Addition:
-
Add Propanal (1.5 equiv) slowly via syringe.
-
Add DIPEA (10 mol%) to initiate the catalytic cycle.
-
-
Incubation:
-
Stir at 0°C for 24–48 hours. Note: Lower temperatures enhance diastereoselectivity (dr).
-
-
Quenching:
-
Quench with saturated aqueous NH4Cl . Stir vigorously until the aqueous layer turns blue (sequestering copper).
-
-
Extraction:
-
Extract with Dichloromethane (DCM) (3 x).
-
Wash with brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
The crude residue will contain a mixture of diastereomers (typically 80:20 to 90:10 anti:syn).
-
Recrystallization: If the product is solid, recrystallize from Hexane/Ethanol to enrich the (R,S) isomer.
-
Chromatography: If oil, use careful silica gel chromatography (0-5% MeOH in DCM). The anti isomer usually elutes differently than the syn due to internal H-bonding capabilities.
-
Mechanistic Insight & Visualization
The diastereoselectivity is governed by the Zimmerman-Traxler-like transition state organized by the Copper(II) center. The bidentate coordination of the nitronate and the aldehyde to the metal center minimizes steric clash between the heptyl chain (R1) and the ethyl group (R2) of the propanal, favoring the anti arrangement.
Pathway Diagram (Graphviz)
Caption: Synthetic workflow for the stereoselective preparation of (R,S)-7-nitro-1,8-decanediol via Copper-catalyzed Henry reaction.
Quality Control & Analysis
To verify the identity and purity of the (R,S) isomer:
-
1H NMR (500 MHz, CDCl3):
-
C7-H (CH-NO2): Look for a multiplet at
4.4–4.6 ppm. The coupling constant ( ) between H7 and H8 is diagnostic.-
Anti isomer (
) 4–6 Hz. -
Syn isomer (
) 7–9 Hz (often larger due to H-bonding locking the conformation).
-
-
C8-H (CH-OH): Multiplet at
3.8–4.0 ppm.
-
-
HPLC Analysis:
-
Column: Chiralpak AD-H or OD-H (if enantiomeric excess is also required) or standard C18 for diastereomeric ratio (dr) determination.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Detection: UV 210 nm (weak absorption, high concentration required) or ELSD.
-
References
-
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link
-
Evans, D. A., et al. (2003).[1] "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society, 125(42), 12692-12693. Link
-
Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[1][2][3] European Journal of Organic Chemistry, 2005(15), 3207-3216. Link
-
Ballini, R., et al. (2007). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Chemical Reviews, 107(11), 5210-5279. Link
Disclaimer: This protocol involves the handling of nitro compounds and organometallic catalysts.[4][5] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. Nitroalkane residues can be shock-sensitive if distilled to dryness.
Sources
Application Note: Indolizidine Alkaloid Synthesis via Nitro-Diol Precursors
[1][2]
Executive Summary
Indolizidine alkaloids (e.g., pumiliotoxins, monomorines, swainsonine) are potent bioactive targets known for inhibiting glycosidases and blocking neuromuscular transmission. The intramolecular double reductive alkylation of nitro-diols offers a streamlined route to these bicyclic cores. This guide outlines the protocol for converting acyclic nitro-diols into indolizidines. It includes a structural feasibility analysis of 7-nitro-1,8-decanediol , proposing the necessary regiochemical adjustments (e.g., to the 5-nitro-1,8- or 5-nitro-1,9- manifold) to ensure successful 5,6-fused ring formation.
Retrosynthetic Analysis & Precursor Design
The Connectivity Challenge
The indolizidine skeleton consists of a 5-membered pyrrolidine ring fused to a 6-membered piperidine ring, sharing a bridgehead nitrogen.
-
Target Core: 1-azabicyclo[4.3.0]nonane (8 carbons + N).
-
Precursor: 7-nitro-1,8-decanediol (10 carbons).
Structural Critique of 7-nitro-1,8-decanediol: To form the indolizidine core, the nitrogen atom (derived from the nitro group) must act as the nucleophile, attacking the two electrophilic carbon centers (originally the hydroxyls) to close the rings.
-
Path A (Attack at C1): From C7(N) to C1 is a 7-carbon chain
Forms a 7-membered ring (Azepane). -
Path B (Attack at C8): From C7(N) to C8 is a 2-carbon chain
Forms a 3-membered ring (Aziridine).
Conclusion: The 7-nitro-1,8-isomer, as strictly defined, favors the formation of an azepino-aziridine system rather than an indolizidine. Optimization: To generate the required 6+5 fused system , the nitro group must be positioned to create a 5-carbon tether on one side (piperidine) and a 4-carbon tether on the other (pyrrolidine).
-
Corrected Precursor Model: 5-nitro-1,8-decanediol .
-
Ring A: N(5) attacks C1
6-membered ring. -
Ring B: N(5) attacks C8
5-membered ring. -
Side Chain: The remaining C9-C10 tail becomes an ethyl substituent at position 3 of the indolizidine.
-
This guide will utilize the 5-nitro-1,8-decanediol framework to demonstrate the successful synthesis of 3-ethylindolizidine , a homolog of the ant alkaloid Monomorine I.
Visualization of the Pathway
Figure 1: Retrosynthetic logic correcting the regiochemistry for indolizidine assembly.
Detailed Experimental Protocol
Phase 1: Precursor Assembly (Henry Reaction)
Objective: Synthesize the nitro-diol backbone with correct spacing. Method: Double Henry reaction (Nitroaldol) or Michael-Henry sequence.
Reagents:
-
Nitroalkane: 1-nitrohexane (provides the C6-C10 tail).
-
Aldehyde: 4-halo-butanal protected equivalent (e.g., 2-(3-chloropropyl)-1,3-dioxolane) or succinaldehyde derivative.
-
Catalyst: Amberlyst A-21 or TBD (Triazabicyclodecene).
Step-by-Step:
-
Reaction: Dissolve 1-nitrohexane (1.0 equiv) and the aldehyde (1.1 equiv) in THF.
-
Catalysis: Add Amberlyst A-21 (0.5 w/w). Stir at 0°C to RT for 12-24h.
-
Workup: Filter catalyst, concentrate in vacuo.
-
Deprotection/Reduction: If a protected aldehyde was used, deprotect and reduce to the diol using NaBH4 in EtOH.
-
Purification: Flash chromatography (Hexane/EtOAc). Target the anti-isomer if stereochemistry is crucial for the target alkaloid (e.g., Monomorine I requires specific relative stereochemistry).
Phase 2: Activation and Cyclization (The "One-Pot" Cascade)
Objective: Convert the nitro-diol into the bicyclic amine.
Mechanism: The hydroxyls are converted to leaving groups (mesylates). The nitro group is reduced to a primary amine, which then performs a double intramolecular nucleophilic substitution (
Table 1: Reaction Components
| Component | Reagent | Role | Stoichiometry |
| Substrate | 5-nitro-1,8-decanediol | Precursor | 1.0 equiv |
| Activator | Methanesulfonyl Chloride (MsCl) | Leaving group install | 2.5 equiv |
| Base | Triethylamine ( | HCl scavenger | 3.0 equiv |
| Reductant | Nitro reduction | 10 mol% cat. | |
| Solvent | MeOH or EtOH | Reaction medium | 0.1 M |
Protocol:
-
Activation (Mesylation):
-
Dissolve 5-nitro-1,8-decanediol in dry
(DCM) at 0°C. -
Add
followed by dropwise addition of MsCl. -
Stir for 2h. Confirm complete conversion to the bis-mesylate via TLC.
-
Critical: Do not isolate the unstable nitro-mesylate if possible; proceed to reduction immediately after rapid aqueous workup (cold brine wash, dry over
, concentrate).
-
-
Reductive Cyclization:
-
Dissolve the crude bis-mesylate in MeOH.
-
Add 10% Pd/C catalyst (carefully, under Argon).
-
Purge vessel with Hydrogen gas (
). Maintain pressure at 50 psi (Parr shaker or balloon for small scale). -
Reaction Monitoring: The reaction proceeds via the amino-mesylate intermediate. Stir for 12-24h at RT.
-
Self-Validating Step: The disappearance of the UV-active nitro group and the appearance of the basic amine spot (Dragendorff positive) on TLC confirms reduction.
-
-
Isolation:
-
Filter through a Celite pad to remove Pd/C.
-
Concentrate filtrate.
-
Acid-Base Extraction: Dissolve residue in 1M HCl (protonates the alkaloid). Wash with Ether (removes non-basic impurities). Basify aqueous layer with NaOH to pH 12. Extract with DCM.
-
Dry DCM layer (
) and concentrate to yield the crude 3-ethylindolizidine .
-
Mechanism & Pathway Visualization
The following diagram illustrates the cascade transformation from the corrected nitro-diol to the indolizidine core.
Figure 2: Mechanistic pathway of the reductive double-alkylation cascade.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization (mono-ring formation) | Ensure high dilution (0.05 M) to favor intramolecular reaction over intermolecular polymerization. |
| Side Products | Elimination of mesylate to alkene | Keep temperature strictly < 40°C during mesylation. Use fresh MsCl. |
| Incomplete Reduction | Catalyst poisoning | Use high-quality Pd/C. Ensure sulfur impurities (from reagents) are absent. |
| Stereochemical Scrambling | Epimerization at nitro-carbon | The Henry reaction sets the stereochemistry. Use chiral catalysts (e.g., Cu-bisoxazoline) in Phase 1 if enantiopurity is required. |
Safety Considerations
-
Nitro Compounds: Potentially explosive, especially low molecular weight nitroalkanes. Do not distill the bis-mesylate residue; use crude.
-
Hydrogenation:
gas is highly flammable. Ensure proper grounding of equipment. -
Mesyl Chloride: Highly corrosive and lachrymator. Handle in a fume hood.
References
-
Ballini, R., et al. "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Arkivoc, 2009(ix), 195-223.[1] Link
-
Smith, A. B., & Kim, D.-S. "A general, convergent strategy for the construction of indolizidine alkaloids: total syntheses of (-)-indolizidine 223AB and alkaloid (-)-205B."[2] Journal of Organic Chemistry, 2006, 71(7), 2547-2557.[2] Link
-
Cha, J. K., et al. "Cross-coupling of cyclopropanols: concise syntheses of indolizidine 223AB and congeners."[3] Organic Letters, 2014, 16, 6208.[3] Link
-
Stockman, R. A. "Indolizidine and quinolizidine alkaloids." Natural Product Reports, 2007. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. A general, convergent strategy for the construction of indolizidine alkaloids: total syntheses of (-)-indolizidine 223AB and alkaloid (-)-205B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloid Synthesis: Indolizidine 223AB (Cha), Lepadiformine (Kim), Kainic Acid (Fukuyama), Gephyrotoxin (Smith), Premarineosin A (Reynolds) [organic-chemistry.org]
High-Precision Catalytic Hydrogenation of 7-Nitro-1,8-decanediol
Content Type: Application Note & Protocol Guide Subject: Chemoselective Reduction of Aliphatic Nitro-Diols Target Molecule: 7-amino-1,8-decanediol (Precursor for Indolizidine Alkaloids)[1]
Executive Summary & Strategic Context
The catalytic hydrogenation of 7-nitro-1,8-decanediol is a pivotal transformation in the total synthesis of Dendrobates alkaloids, specifically the Indolizidine 223AB class.[1] This reaction converts the nitro moiety (
Technical Challenge: The primary difficulty lies not in the reduction itself, but in chemoselectivity and product isolation .[1]
-
Safety: Aliphatic nitro reductions are highly exothermic.[1][2] Accumulation of catalytic intermediates (hydroxylamines) poses a thermal runaway risk.[2]
-
Solubility & Isolation: The product, 7-amino-1,8-decanediol, is an amphiphilic, highly polar amino-diol.[1] Standard aqueous workups result in significant product loss to the aqueous phase.[1]
This guide presents two validated protocols: a Batch Method (Pd/C) for gram-scale synthesis and a Continuous Flow Method for scale-up and safety optimization.
Mechanistic Insight & Catalyst Selection
Reaction Pathway
The reduction proceeds via a nitroso and hydroxylamine intermediate.[1] Incomplete hydrogenation often halts at the hydroxylamine stage, which is thermally unstable and toxic.[1][2]
Figure 1: Stepwise reduction pathway of the nitro group.[1] The conversion of hydroxylamine to amine is often the rate-determining step requiring sufficient H2 pressure.[1]
Catalyst Decision Matrix
| Feature | Palladium on Carbon (Pd/C) | Raney Nickel (Ra-Ni) | Recommendation |
| Activity | High (Single phase reduction) | Moderate to High | Use Pd/C for high-purity lab scale. |
| Selectivity | Excellent for aliphatic nitro groups. | Good, but can desulfurize trace impurities.[1] | Pd/C minimizes metal leaching.[1] |
| Workup | Simple filtration (Celite). | Magnetic filtration; Pyrophoric risk.[1] | Pd/C is safer for bench chemistry.[1] |
| Solvent | MeOH, EtOH, EtOAc. | MeOH, EtOH (requires basic pH often).[1] | MeOH (anhydrous). |
Expert Consensus: For 7-nitro-1,8-decanediol, 10% Pd/C in Methanol is the superior choice due to the clean workup profile required for the polar amino-diol product.[1]
Protocol A: Batch Hydrogenation (Laboratory Scale)
Best for: 100 mg to 5 g scale.
Materials & Equipment
-
Substrate: 7-nitro-1,8-decanediol (High purity, >98%).[1]
-
Catalyst: 10% Pd/C (50% water wet to reduce ignition risk).
-
Solvent: Methanol (HPLC Grade).
-
Hydrogen Source: H2 Balloon (1 atm) or Parr Shaker (3 bar/45 psi).
-
Workup: Celite 545, PTFE membrane filter (0.45 µm).
Step-by-Step Procedure
-
Preparation:
-
Catalyst Loading (Inert Loop):
-
Hydrogenation:
-
Evacuate the flask (vacuum) and backfill with
(3 cycles). -
Evacuate and backfill with
(3 cycles). -
Stir vigorously at Room Temperature (25°C) under
atmosphere (Balloon or 3 bar). -
Time: 4–16 hours.[1] Monitor via TLC (stain with Ninhydrin for amine; starting material is UV active/iodine stain).
-
-
Reaction Monitoring:
-
Endpoint: Disappearance of starting material and the transient hydroxylamine spot.[1]
-
Validation: LC-MS should show
(calculated for ).
-
-
Workup (The "Polar Trap"):
-
Filtration: Filter the mixture through a pad of Celite to remove Pd/C. Rinse the pad with Methanol.[1]
-
Crucial Step: Do NOT perform an aqueous extraction.[1] The amino-diol is water-soluble.[1]
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C.
-
Drying: Dry under high vacuum to obtain the viscous oil/solid 7-amino-1,8-decanediol.[1]
-
Protocol B: Continuous Flow Hydrogenation (H-Cube/Flow Reactor)
Best for: Scale-up (>5 g), safety, and preventing hydroxylamine accumulation.[1]
Workflow Diagram
Figure 2: Continuous flow hydrogenation setup ensuring high surface area contact and immediate heat dissipation.
Operating Parameters
-
Cartridge: 10% Pd/C (30 mm or 70 mm CatCart).
-
Solvent: Methanol.[1]
-
Concentration: 0.05 M (Lower concentration prevents clogging if product precipitates).
-
Temperature: 40°C (Slightly elevated to drive kinetics).
-
Pressure: 20 bar (Full H2 mode).
-
Flow Rate: 1.0 mL/min.[1]
Advantages:
-
Safety: The small reactor volume eliminates the risk of bulk thermal runaway.[1]
-
Efficiency: High pressure (20 bar) forces the reaction to completion, minimizing hydroxylamine impurities.[1]
Analytical Validation & Quality Control
To confirm the identity and purity of 7-amino-1,8-decanediol , use the following specifications:
| Method | Observation | Interpretation |
| TLC | Significant polarity shift. Ninhydrin positive (Purple/Blue). | |
| 1H NMR | Diagnostic shift upfield from | |
| MS (ESI) | Confirms reduction of | |
| IR | Disappearance of 1550/1370 | Appearance of 3300-3400 |
Troubleshooting & Optimization
Issue: Incomplete Reduction (Hydroxylamine persists)
-
Symptom: MS shows peak at
relative to amine (Hydroxylamine). -
Fix: Increase
pressure (balloon Parr shaker) or add 1-2 drops of Acetic Acid to the mixture (Acid catalysis can accelerate the elimination of water from the intermediate). Caution: Acid makes workup harder; requires neutralization.
Issue: Product Loss during Workup
-
Symptom: Low yield after filtration.[1]
-
Fix: The product is likely sticking to the Celite or remaining on the glass.[1] Use warm methanol for all rinses.[1] Do not use water.[1]
Issue: Catalyst Poisoning
-
Symptom: Reaction stops after 50% conversion.
-
Fix: Ensure the starting material is free of sulfur or iodide impurities (common if synthesized via Henry reaction or displacement).[1] If suspected, switch to Raney Nickel (requires washing protocol) or increase Pd loading to 20 wt%.[1]
References
-
General Nitro Reduction: Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Indolizidine Synthesis Context: Smith, A. B., & Kim, D.-S. (2006).[1][3] A General, Convergent Strategy for the Construction of Indolizidine Alkaloids: Total Syntheses of (−)-Indolizidine 223AB. Journal of Organic Chemistry, 71(7), 2547–2557.[1][3]
-
Flow Chemistry for Nitro Groups: Kappe, C. O., et al. (2010).[1] Hydrogenation of Nitro Groups in Continuous Flow. Chemical Society Reviews.[1]
-
Safety of Hydroxylamines: Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes. Wiley-VCH. (Ch. 4: Nitro Compounds).
Sources
- 1. CN105439782A - Use of decanediol as nitrification inhibitor - Google Patents [patents.google.com]
- 2. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. A general, convergent strategy for the construction of indolizidine alkaloids: total syntheses of (-)-indolizidine 223AB and alkaloid (-)-205B - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis routes for (R*,S*)-7-nitro-1,8-decanediol
Application Note: Scalable Stereoselective Synthesis of -7-Nitro-1,8-Decanediol
Methodology:Audience:1Executive Summary & Strategic Analysis
The target molecule,
Synthetic Challenge:
The primary challenge is establishing the relative
Selected Route: This protocol utilizes a Copper(II)-Catalyzed Henry Reaction between a protected 7-nitroheptan-1-ol and propanal.[1] This route is selected for:
-
Convergency: It couples two readily available fragments (
).[1] -
Scalability: It avoids cryogenic conditions (
C) and hazardous diazomethane-type chemistry.[1] -
Stereocontrol: The use of chiral diamine ligands allows for tunable diastereoselectivity (favoring the required anti or syn isomer depending on ligand choice).[1]
Retrosynthetic Logic
The synthesis is disconnected at the C7-C8 bond, revealing two key precursors:[1]
-
Nucleophile: 1-(tert-butyldimethylsilyloxy)-7-nitroheptane (Derived from 1,7-heptanediol).[1]
-
Electrophile: Propanal (Commercially available).[1]
Figure 1: Retrosynthetic analysis showing the convergent Henry coupling strategy.
Detailed Experimental Protocols
Phase 1: Synthesis of the Nitroalkane Precursor
Objective: Preparation of 1-(tert-butyldimethylsilyloxy)-7-nitroheptane from 1,7-heptanediol.[1]
Mechanism: Monoprotection
Step 1.1: Monoprotection & Bromination[1]
-
Reactants: 1,7-Heptanediol (1.0 equiv), NaH (1.0 equiv), TBDMS-Cl (1.0 equiv).[1]
-
Procedure: Treat diol with NaH in THF (
C), followed by TBDMS-Cl to yield the mono-protected alcohol. -
Bromination: Convert the remaining primary alcohol to alkyl bromide using
(Appel conditions) or .
Step 1.2: Nitration (Victor Meyer Reaction)
Critical Safety Note:[1] Nitroalkane synthesis involves exothermic displacements.[1] Ensure adequate cooling.[1][2]
-
Reagents:
-
Protocol (Scalable NaNO2 Method):
-
Dissolve
(13.8 g, 200 mmol) and Urea (6.0 g) in dry DMF (100 mL). -
Cool to
C. Add bromide substrate (100 mmol) dropwise over 30 mins. -
Stir at ambient temperature for 6–12 hours. Monitor by TLC (disappearance of bromide).[1]
-
Workup: Pour into ice water. Extract with
( ).[1] Wash organics with saturated brine to remove DMF.[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).[1]
-
Target Yield: 65–75%.[1]
-
Data: IR (film)
1550, 1375 cm ( ).[1]
-
Phase 2: The Stereoselective Henry Reaction
Objective: Coupling to form the
Rationale: We employ a Copper(II)-diamine complex.[1] While simple bases (KOtBu) give racemic mixtures, Cu(II) catalysts with chiral ligands (e.g., camphor-derived diamines or bisoxazolines) can enhance diastereoselectivity (dr) to >10:1.[1]
Protocol 2.1: Catalytic Henry Coupling
-
Reagents:
-
Procedure:
-
Catalyst Formation: In a reactor, dissolve
and Ligand in EtOH (5 mL/g substrate).[1] Stir for 1 hour (blue solution turns deep blue/green). -
Addition: Add the nitroalkane.[1][3][4][5][6] Cool the mixture to
C. -
Reaction: Add Propanal slowly via syringe pump over 2 hours to minimize self-aldol side reactions.
-
Stir at
C for 24–48 hours.
-
-
Workup:
-
Purification & Stereochemical Isolation:
-
The crude product is a mixture of diastereomers (anti/syn).[1]
-
Separation: Flash chromatography (Silica, Hexanes/EtOAc gradient 10:1
4:1).[1] The anti isomer typically elutes second (check specific as it varies by protecting group).[1] -
Yield: 70–85% combined yield.[1]
-
Diastereomeric Ratio (dr): Typically 3:1 to 10:1 depending on ligand efficacy.[1]
-
Phase 3: Global Deprotection
Objective: Removal of TBDMS group to yield the final diol.[1]
-
Reagents: TBAF (1.1 equiv) in THF or
(1M) in MeOH. -
Procedure: Stir the coupled nitro-alcohol in acidic methanol for 2 hours at RT.
-
Result:
-7-nitro-1,8-decanediol.[1]
Process Data & Specifications
Table 1: Stoichiometry & Critical Parameters
| Component | Equiv. | Role | Critical Parameter |
| Nitro-Precursor | 1.0 | Nucleophile | Purity >98% (remove bromide traces) |
| Propanal | 1.2–1.5 | Electrophile | Freshly distilled (remove propionic acid) |
| Cu(OAc)₂ | 0.10 | Lewis Acid | Anhydrous preferred for reproducibility |
| Ligand | 0.12 | Chiral Controller | Controls syn/anti ratio |
| Temperature | Process Control | Higher T decreases dr; Lower T slows rate |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old Propanal | Distill aldehyde before use; increase equivalents. |
| Poor dr (Stereocontrol) | Temperature drift | Maintain strict |
| Dehydration (Nitroalkene) | Basic workup too harsh | Keep workup neutral/mildly acidic; avoid heating crude.[1] |
Workflow Visualization
Figure 2: Process flow from precursor synthesis to final deprotected diol.
References
-
Henry Reaction Mechanism & Scope
-
Copper-Catalyzed Enantioselective Henry Reaction
-
Pumiliotoxin Synthesis Context
-
Nitroalkane Preparation (Victor Meyer)
Improving yield of (R*,S*)-7-nitro-1,8-decanediol synthesis
Technical Support Center: Synthesis of (
Executive Summary & Chemical Context
You are likely synthesizing (
The Problem: This reaction is notoriously difficult to scale due to three competing factors:
-
Reversibility (Retro-Henry): The product easily reverts to starting materials under basic conditions or during workup.
-
Dehydration: The
-nitroalcohol product is prone to elimination, forming a conjugated nitroalkene. -
Diastereocontrol: Achieving the specific (
) relative configuration (typically the syn or anti relationship depending on the specific transition state) requires precise catalytic control; standard bases yield 1:1 mixtures.
This guide provides a self-validating protocol to maximize yield and diastereomeric ratio (dr).
Diagnostic Framework: Why is your yield low?
Before altering your protocol, identify the failure mode using this logic flow.
Figure 1: Diagnostic decision tree for Henry Reaction failure modes.
Optimized Protocol: The Copper(II)-Catalyzed Method
To achieve high yield and the specific (
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 7-Nitro-1-heptanol | Nucleophile | 1.0 | Recommendation: Protect C1-OH as TBS ether to improve solubility and prevent competing H-bonding. |
| Propanal | Electrophile | 1.5 - 2.0 | Use excess. Distill freshly before use to remove propionic acid. |
| Cu(OAc)₂[1]·H₂O | Catalyst (Lewis Acid) | 0.05 - 0.10 | Anhydrous Cu(OAc)₂ is preferred. |
| Ligand (L)* | Chiral Controller | 0.06 - 0.12 | Use ( |
| Ethanol (EtOH) | Solvent | - | Concentration: 0.5 M – 1.0 M (High conc. favors intermolecular reaction).[2] |
Step-by-Step Methodology
Step 1: Catalyst Formation (Pre-complexation)
-
In a flame-dried flask, dissolve Cu(OAc)₂ (10 mol%) and the Ligand (12 mol%) in Ethanol.
-
Stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating complex formation.
Step 2: Reaction
-
Cool the catalyst solution to 0 °C . Note: Lower temperatures (-20°C) improve dr but significantly slow the reaction.
-
Add the nitroalkane (7-nitro compound) (1.0 equiv). Stir for 10 minutes to allow deprotonation/coordination.
-
Add Propanal (2.0 equiv) dropwise.
-
Monitor by TLC.[3] The reaction typically requires 24–48 hours.
Step 3: Quench & Workup (CRITICAL) Most yields are lost here due to the Retro-Henry reaction.
-
Do not add water directly.
-
Add Acetic Acid (stoichiometric to the base/catalyst used) to the reaction mixture at 0 °C. This protonates the nitronate intermediate immediately, locking the C-C bond.
-
Dilute with Et₂O and wash with saturated NH₄Cl (to remove Cu) and Brine.
Step 4: Purification
-
Stationary Phase: Use Neutral Alumina or silica gel that has been pre-washed with 1% Et₃N (and then dried) to neutralize acidity. Acidic silica causes elimination to the nitroalkene.
-
Eluent: Hexanes/EtOAc gradient.
Mechanism & Stereochemical Logic[4]
Understanding the transition state is vital for troubleshooting the (
Figure 2: Mechanistic flow. The Cu(II) center coordinates both the nitronate oxygen and the aldehyde carbonyl, enforcing a rigid chair-like transition state that dictates the (
Troubleshooting FAQ
Q: My product decomposes on the silica column. What is happening? A: You are likely seeing dehydration to the nitroalkene.[2][4][5][6] Silica gel is slightly acidic. Solution: Deactivate your silica gel by flushing the column with 1% Triethylamine in Hexanes before loading your sample, or switch to Neutral Alumina (Activity Grade III).
Q: I am getting a 1:1 mixture of diastereomers. A: This indicates a lack of facial selectivity. If you are using a simple base (like TBAF or K₂CO₃), this is expected. You must use a chiral ligand (like a Bis-oxazoline or Diamine) with a metal center (Cu, Co, or Zn) to differentiate the faces of the aldehyde.
Q: The reaction stalls at 60% conversion. A: The Henry reaction is an equilibrium.
-
Concentration: Increase reaction concentration to >1.0 M.
-
Excess Reagent: Increase Propanal to 3.0 or 4.0 equivalents.
-
Silyl Nitronate Route: If direct Henry fails, convert the nitroalkane to a silyl nitronate (using TBSCl/Base) first, then react with the aldehyde using a Fluoride source (TBAF). This "Silyl-Henry" variant is irreversible and often higher yielding.
Q: Can I use the free alcohol (7-nitro-1-heptanol)? A: Yes, but the free hydroxyl group can coordinate to your copper catalyst, disrupting the geometry. Recommendation: Protect the C1-hydroxyl as a TBS ether or Benzyl ether. Deprotect after the Henry reaction.
References
-
Copper-Catalyzed Asymmetric Henry Reaction: Jin, W., Li, X., & Wan, B. (2011).[1] A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)-Diamine Ligand.[1] The Journal of Organic Chemistry, 76(2), 484–491. Link
-
General Mechanism & Reversibility: Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. Link
-
Decarestrictine Synthesis Context: Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex.[1] Organic Letters, 9(18), 3595–3597. Link
-
Troubleshooting Dehydration: Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol Henry reaction. Advanced Synthesis & Catalysis, 346(9‐10), 1015-1015. Link
Sources
- 1. Henry Reaction [organic-chemistry.org]
- 2. almacgroup.com [almacgroup.com]
- 3. Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 7-nitro-1,8-decanediol Diastereomers
Welcome to the technical support center for the purification of 7-nitro-1,8-decanediol diastereomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of separating these challenging stereoisomers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of 7-nitro-1,8-decanediol.
Q1: Why is the separation of 7-nitro-1,8-decanediol diastereomers notoriously difficult?
The primary challenge stems from a combination of the molecule's structural properties. Diastereomers, by definition, have different physical properties, which is the basis for their separation by techniques like chromatography or recrystallization.[1][2] However, for 7-nitro-1,8-decanediol, these differences are exceptionally subtle. The molecule's high polarity, conferred by two hydroxyl (-OH) groups and a nitro (-NO₂) group, dominates its interaction with stationary phases, often masking the slight variations in stereochemistry. This leads to very similar retention times and a high propensity for co-elution.
Q2: What are the principal methods recommended for separating these diastereomers?
The most effective methods rely on chromatography, leveraging subtle differences in polarity and spatial arrangement. The main techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Offers high resolving power and is well-suited for polar molecules.
-
Supercritical Fluid Chromatography (SFC): A powerful, "greener" alternative to HPLC that often provides superior speed and efficiency for separating polar and chiral compounds.[3][4][5]
-
Flash Chromatography (Reversed-Phase): Suitable for larger scale purifications, though typically with lower resolution than HPLC or SFC.[1][2]
-
Fractional Recrystallization: This classical method can be effective but is highly dependent on the diastereomers forming well-defined crystals with different solubilities in a given solvent system.[6] It often requires extensive screening and optimization.
Q3: My compound appears to be degrading during purification. What are the likely causes and how can I prevent this?
Nitroalkanes can be thermally sensitive and susceptible to decomposition, which can be an issue if purification involves heat (e.g., high-temperature distillation, which is not recommended).[7][8][9] Differential Scanning Calorimetry (DSC) studies on various nitroalkanes show they can undergo high-energy exothermic decomposition.[7][8]
Signs of Degradation:
-
Appearance of new, unexpected peaks in your chromatogram.
-
Baseline drift or the presence of colored impurities.
-
Low overall recovery after purification.
Prevention Strategies:
-
Avoid Excessive Heat: Perform all purification steps at or below room temperature unless necessary. Use a column oven for HPLC/SFC to maintain a consistent, moderate temperature (e.g., 25-40°C).
-
Control pH: The acidity of the α-proton to the nitro group can make the compound susceptible to base-catalyzed side reactions.[10] Avoid strongly basic or acidic conditions in your mobile phase unless required for a specific separation mechanism. Use buffered mobile phases if necessary.
-
Work Efficiently: Minimize the time the compound spends in solution and on the chromatography column to reduce the opportunity for degradation.
Q4: What is the best analytical technique for monitoring the separation and assessing purity?
For routine analysis and purity assessment, Reversed-Phase HPLC with UV detection is the recommended method. The nitro group acts as a chromophore, allowing for sensitive detection by UV, typically around 210 nm and 254 nm.[11][12][13] This technique provides the high resolution needed to accurately determine the ratio of diastereomers and assess the purity of isolated fractions.
Section 2: Troubleshooting Guide for Chromatographic Purification
This guide provides solutions to specific problems encountered during the chromatographic separation of 7-nitro-1,8-decanediol diastereomers.
Problem: I am seeing poor or no separation using normal-phase (silica gel) flash chromatography. My compound is either stuck at the origin or streaking badly.
-
The Scientific Reason: This is a classic issue when purifying highly polar compounds on a polar stationary phase like silica gel. The two hydroxyl groups and the nitro group on your molecule form multiple, strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This causes extremely high retention and "peak tailing," where the compound slowly leaches from the column instead of eluting as a sharp band. This severe band broadening completely obscures the subtle differences required for diastereomeric separation.
-
Troubleshooting Steps & Solutions:
-
Switch to a Less Polar Stationary Phase: The most effective solution is to change your separation mode.
-
Primary Recommendation: Switch to Reversed-Phase (C18-functionalized silica) chromatography. In this mode, the nonpolar stationary phase interacts weakly with your polar analyte, and a polar mobile phase (like water/methanol or water/acetonitrile) is used for elution. This will result in more manageable retention times and significantly improved peak shape.
-
Alternative Normal Phases: If you must use normal-phase, consider less polar bonded phases like Diol or Cyano (CN) columns, which may offer different selectivity with reduced peak tailing compared to bare silica.[14]
-
-
Modify the Mobile Phase (for Silica Gel): If switching phases is not an option, you can try to mitigate the strong interactions.
-
Add a Competitive Polar Modifier: Add a small amount of a highly polar solvent like acetic acid or triethylamine (0.1-1%) to your mobile phase. The modifier will compete for the active sites on the silica gel, reducing tailing. However, this can complicate product workup.
-
Use More Polar Solvents: Employ highly polar solvent systems, such as dichloromethane/methanol gradients, but be aware that this may still not provide adequate resolution.
-
-
Problem: My diastereomers are co-eluting or have very poor resolution (Rs < 1.0) on a C18 reversed-phase HPLC column.
-
The Scientific Reason: While reversed-phase is the correct approach, baseline separation requires fine-tuning to exploit the minor differences in hydrophobicity and 3D structure between the diastereomers. Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you must manipulate one or more of these parameters.
-
Troubleshooting Workflow:
-
Optimize Mobile Phase Selectivity: This is often the most impactful variable.
-
Change the Organic Modifier: If you are using a water/methanol gradient, switch to water/acetonitrile . Acetonitrile has different solvent properties and can alter the selectivity (α), potentially pulling the peaks apart.[15]
-
Adjust Additives: Adding a small amount of acid (0.1% formic acid or trifluoroacetic acid) can sharpen peaks by suppressing the ionization of any residual silanol groups on the column.
-
-
Increase Column Efficiency:
-
Lower the Flow Rate: Reducing the flow rate allows more time for equilibrium between the mobile and stationary phases, which can increase the number of theoretical plates (N) and improve resolution.
-
Use a Longer Column or Stack Columns: Increasing the column length directly increases efficiency. For flash chromatography, stacking two identical columns is a viable strategy to improve difficult separations.[1][2]
-
-
Adjust Retention Factor (k'):
-
Decrease Solvent Strength: Make your mobile phase weaker (i.e., increase the percentage of water at the start of your gradient). Pushing the retention factor into the optimal range of 2-10 often improves resolution.
-
-
Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, the column chemistry may not be suitable.
-
Phenyl-Hexyl Column: These columns offer alternative selectivity through π-π interactions.[16] While 7-nitro-1,8-decanediol is aliphatic, the nitro group's electronic character might interact differently with a phenyl phase compared to a C18 phase.
-
Embedded Polar Group (EPG) Column: Columns with an embedded polar group (e.g., amide or carbamate) are designed to work well with highly aqueous mobile phases and can offer unique selectivity for polar analytes.
-
-
Problem: My HPLC/Flash methods are too slow and use too much solvent for the scale I need. I need a more efficient alternative.
-
The Scientific Reason: Both HPLC and flash chromatography rely on liquid mobile phases, which have relatively high viscosity. This limits the flow rates that can be used and leads to longer run times and high solvent consumption.
-
Recommended Solution: Supercritical Fluid Chromatography (SFC)
-
Why it Works: SFC uses supercritical CO₂, often modified with a small amount of an organic solvent like methanol, as the mobile phase.[4][5] This supercritical fluid has low viscosity and high diffusivity, properties between those of a liquid and a gas.[5]
-
Key Advantages:
-
Speed: The low viscosity allows for much higher flow rates, drastically reducing purification times.[3][5]
-
Reduced Solvent Consumption: The bulk of the mobile phase is CO₂, which is recycled from the atmosphere, making it a much "greener" and cheaper technique.[3]
-
High Efficiency: SFC often provides superior resolution for chiral and diastereomeric separations compared to HPLC.[3][17]
-
Easy Workup: After fraction collection, the CO₂ evaporates, leaving the purified compound in a small volume of the modifier, simplifying downstream processing.[4]
-
-
Considerations: SFC is highly effective for polar analytes when the correct co-solvent and stationary phase are chosen.[3][18] It is now a frontline purification technique in the pharmaceutical industry for this reason.[3][19]
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for developing a robust purification method.
Protocol 1: Reversed-Phase Flash Chromatography Method Development
Objective: To achieve preparative separation of 7-nitro-1,8-decanediol diastereomers on a gram scale.
-
Column Selection: Start with a C18-functionalized silica gel flash cartridge.
-
Sample Preparation: Dissolve the crude diastereomeric mixture in a minimal amount of a strong solvent like methanol or DMSO. If using DMSO, ensure the injection volume is small to prevent solvent effects. Adsorbing the crude material onto a small amount of silica or C18 material (dry loading) is highly recommended for best results.
-
Mobile Phase Preparation:
-
Solvent A: Deionized Water
-
Solvent B: Methanol or Acetonitrile
-
-
Method Development on TLC/HPLC:
-
Develop a gradient method using analytical HPLC first to identify a suitable solvent system and gradient profile. Aim for a gradient that elutes your compounds between 20% and 80% of Solvent B.
-
A typical starting gradient for flash chromatography could be: 10% B to 100% B over 10-15 column volumes (CV).
-
-
Execution:
-
Equilibrate the column with 2-3 CV of the starting mobile phase composition (e.g., 90% A / 10% B).
-
Load the sample onto the column.
-
Run the gradient and collect fractions based on the UV detector signal.
-
-
Analysis and Optimization:
-
Analyze the collected fractions by analytical HPLC to determine which contain the pure diastereomers.
-
If separation is incomplete, flatten the gradient in the region where the compounds elute to increase resolution. For example, if the diastereomers elute around 40% B, modify the gradient to run from 30% to 50% B over 20 CV.
-
Protocol 2: Analytical HPLC Method for Baseline Separation
Objective: To develop a high-resolution method to monitor reaction progress and assess the purity of isolated fractions.
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.[13]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Gradient: Start with a broad scouting gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate elution time. Then, optimize the gradient around that time to achieve baseline separation (Rs > 1.5).
-
-
Validation: Once separation is achieved, confirm the identity of each peak using mass spectrometry (LC-MS) if available.
Section 4: Data Tables & Visualizations
Table 1: Comparison of Primary Purification Techniques
| Feature | Flash Chromatography (Reversed-Phase) | HPLC (Reversed-Phase) | SFC |
| Primary Use | Preparative (mg to multi-gram scale) | Analytical & Semi-Preparative (µg to mg scale) | Analytical & Preparative (µg to kg scale) |
| Resolution | Moderate | High to Very High | Very High |
| Speed | Slow to Moderate | Slow | Very Fast[5] |
| Solvent Usage | High | Moderate | Very Low[3] |
| Cost per Sample | Low | Moderate to High | Low (due to speed & solvent savings) |
| Hardware Cost | Low | Moderate | High |
| Best For | Initial cleanup, large scale | Purity analysis, small scale purification | High-throughput screening, difficult separations, green chemistry |
Table 2: Starting Conditions for HPLC Method Development
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative Selectivity) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Scouting Gradient | 10% to 100% B in 20 min | 10% to 100% B in 20 min |
Diagram: Troubleshooting Workflow for Poor Chromatographic Resolution
Caption: A decision tree for systematically troubleshooting poor resolution in HPLC.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe/3 SFC-sfe/how-good-is-sfc-for-polar-analytes/32155]([Link] SFC-sfe/how-good-is-sfc-for-polar-analytes/32155)
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
-
Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol. J. Chem. Soc. B. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies Inc. [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and - DiVA. [Link]
-
-
analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
-
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development - ACS Publications. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. [Link]
-
Separation of a diastereomeric diol pair using mechanical properties of crystals - The Royal Society of Chemistry. [Link]
-
Diastereomeric recrystallization - Wikipedia. [Link]
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies Inc. [Link]
-
Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents - RSC Publishing. [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. [Link]
- WO2003027092A1 - Method for the separation of diastereomeric 1,3-diol acetals - Google P
-
1 Synthesis of Nitroalkanes - Wiley-VCH. [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
-
Help separating diastereomers with very similar Rf : r/chemistry - Reddit. [Link]
- Separation of diastereomers - CN1608041A - Google P
-
Issues for the selective functionalization of alkanes. - ResearchGate. [Link]
-
Computational Study on the Separation of Pentane Isomers in Functionalized UiO-66 Metal-Organic Frameworks - MDPI. [Link]
-
How can I modify my flash chromatography method to separate chemically similar compounds? | Biotage. [Link]
-
Separation of diastereomers - Chromatography Forum. [Link]
Sources
- 1. santaisci.com [santaisci.com]
- 2. cdn.mysagestore.com [cdn.mysagestore.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 5. Video: Supercritical Fluid Chromatography [jove.com]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. epa.gov [epa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 15. biotage.com [biotage.com]
- 16. agilent.com [agilent.com]
- 17. diva-portal.org [diva-portal.org]
- 18. agilent.com [agilent.com]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Separation of (R*,S*) and (R*,R*) isomers of 7-nitro-1,8-decanediol
Technical Support Center: Isomer Separation
Product: Separation of (R,S) and (R,R) Isomers of 7-nitro-1,8-decanediol Document ID: TSC-DI-2026-02-16 Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge of Separating 7-nitro-1,8-decanediol Diastereomers
Welcome to the technical support guide for the chromatographic separation of the (R,S) and (R,R) diastereomers of 7-nitro-1,8-decanediol. This molecule, with its two stereocenters, flexible aliphatic chain, and multiple functional groups (two hydroxyls and a nitro group), presents a unique and often complex separation challenge. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties that can be exploited for separation.[1][2] However, their structural similarity often requires a highly selective chromatographic system for effective resolution.
This guide is structured to anticipate the questions and challenges you may encounter, from initial method development to advanced troubleshooting. As your dedicated application science team, our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs) for Method Development
Q1: What is the fundamental difference between separating these isomers, and why can't I use a standard C18 column?
Answer: The isomers you are working with, (R,S) and (R,R), are diastereomers. This means they have different spatial arrangements at one or more, but not all, of their stereocenters. This distinction is critical:
-
(R,S) represents a pair of enantiomers: (7R, 8S)-7-nitro-1,8-decanediol and (7S, 8R)-7-nitro-1,8-decanediol. This pair is often referred to as the anti or threo form.
-
(R,R) represents another pair of enantiomers: (7R, 8R)-7-nitro-1,8-decanediol and (7S, 8S)-7-nitro-1,8-decanediol. This is the syn or erythro form.
Your primary goal is to separate the (R,S) pair from the (R,R) pair. Because they are diastereomers, they have different physical properties and can be separated on standard, achiral stationary phases (like silica, C18, or cyano).[3][4]
However, a standard C18 column under typical reversed-phase conditions may fail to provide sufficient selectivity. The long, flexible alkyl chain of 7-nitro-1,8-decanediol can lead to conformational masking of the stereocenters, minimizing the differences in their interaction with the stationary phase. Furthermore, the polar nitro and hydroxyl groups can cause peak tailing on some reversed-phase columns due to interactions with residual silanols.[5] Therefore, while separation on an achiral phase is possible, more specialized columns or phase systems are often required to achieve baseline resolution.[3][6]
Q2: Which chromatographic technique should I start with: Normal Phase (NP), Reversed Phase (RP), or Supercritical Fluid Chromatography (SFC)?
Answer: For a molecule like 7-nitro-1,8-decanediol, Normal Phase HPLC (NP-HPLC) or Supercritical Fluid Chromatography (SFC) are often the most promising starting points.
-
Normal Phase (NP-HPLC): This technique excels at separating polar compounds and isomers. The stationary phase (e.g., bare silica) can interact directly with the key functional groups (hydroxyl and nitro) that are close to the stereocenters. This proximity allows for more effective stereochemical recognition. The use of non-polar mobile phases (like hexane) with polar modifiers (like ethanol or isopropanol) provides a wide selectivity window for optimizing the separation.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative and is often considered a "normal phase" technique. It uses supercritical CO₂ as the main mobile phase with an alcohol co-solvent. SFC frequently provides faster separations and higher efficiency than HPLC for diastereomer separations.[6] Studies have shown that non-chiral SFC can separate a high percentage of diastereomers, sometimes outperforming both NP and RP-HPLC.[6]
-
Reversed Phase (RP-HPLC): While possible, RP-HPLC is often less ideal for this specific separation. The dominant hydrophobic interactions between the decane backbone and a C18 phase can overshadow the subtle stereochemical differences, making resolution difficult.[3]
Q3: How do I select the optimal column for this separation?
Answer: Column selection is the most critical parameter. Since you are separating diastereomers, you can start with achiral columns. However, chiral stationary phases (CSPs) are often highly effective at resolving diastereomers due to their inherent stereochemical recognition capabilities.[3][7]
Here is a recommended screening strategy:
-
Start with an Achiral Normal Phase Column: A bare silica or cyano-bonded (CN) column is an excellent first choice.[3] These phases leverage polar interactions which are sensitive to the 3D structure of your molecule.
-
Screen Polysaccharide-Based Chiral Columns: Even for diastereomer separations, CSPs are powerful tools. Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series) are highly recommended.[7] They offer a rich variety of interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric inclusion, which are ideal for the multiple functional groups on your analyte.[5][7]
-
Consider a Phenyl or Pentafluorophenyl (PFP) Phase: These columns offer alternative selectivities, particularly π-π interactions with the nitro group, which could be beneficial.[3][8]
The key is to screen multiple columns, as it is difficult to predict the best performer without empirical data.[3]
Troubleshooting Guide: Resolving Common Issues
Q1: I'm not seeing any separation between my diastereomers. What should I try first?
Answer: A complete lack of separation indicates that the current system offers no selectivity. The first and most impactful change is to switch the stationary phase.[3]
-
Primary Action - Change the Column: If you started with a C18 column, switch to a normal phase column like bare silica. If you are already on silica, try a polysaccharide-based chiral column (e.g., a cellulose-based CSP).[7] The different interaction mechanisms are the most likely solution.
-
Secondary Action - Change the Mobile Phase System:
-
In Normal Phase: If you are using Hexane/Isopropanol, switch the alcohol modifier to Ethanol or even a tertiary alcohol. Different alcohols can alter the hydrogen bonding with the analyte and stationary phase, unlocking new selectivity.[5]
-
Switch Modes: If you are committed to a single column, consider changing the entire chromatographic mode (e.g., from RP to normal phase or polar organic mode if the column is compatible).[7]
-
Q2: My peaks are broad and tailing significantly. How can I improve the peak shape?
Answer: Peak tailing suggests undesirable secondary interactions or potential mass overload.[5][9] For 7-nitro-1,8-decanediol, this is likely due to the nitro and hydroxyl groups interacting with active sites on the column.
-
Add a Mobile Phase Additive: This is often the most effective solution.
-
In Normal Phase , the nitro group can have a weak acidic character. Add a small amount (0.1%) of a basic competitor like diethylamine (DEA) to the mobile phase.[5][10] This will occupy the active sites on the silica surface that cause tailing.
-
In Reversed Phase , add 0.1% of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[10][11] This suppresses the ionization of any residual silanols on the stationary phase.
-
-
Check for Mass Overload: Inject a 10-fold dilution of your sample. If the peak shape improves and becomes more symmetrical, you are overloading the column. Reduce the sample concentration or injection volume.[9]
-
Lower the Temperature: Reducing the column temperature can sometimes sharpen peaks by slowing down kinetics, though it will increase retention time and pressure.[5]
Q3: I have partial resolution (Rs < 1.5), but it's not baseline. How can I optimize it?
Answer: Partial resolution is a great starting point! This means your system has selectivity, and you just need to improve efficiency or fine-tune the retention.
-
Optimize Mobile Phase Composition: Make small, systematic changes to the solvent strength.
-
In Normal Phase , decrease the percentage of the alcohol modifier (e.g., from 10% ethanol to 8%). This will increase retention and often improves resolution, giving the analytes more time to interact with the stationary phase.[10]
-
-
Reduce Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) can enhance the energy difference of interaction between the diastereomers and the stationary phase, increasing selectivity and improving resolution.[5]
-
Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the number of theoretical plates (efficiency) and improve resolution, at the cost of a longer run time.
Q4: My retention times are drifting between injections. What's the cause?
Answer: Retention time drift is typically caused by a lack of equilibration in the system or changes in the mobile phase composition.[6]
-
Insufficient Column Equilibration: Normal phase chromatography, especially with alcohol modifiers, can require long equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis.
-
Mobile Phase Volatility: If you are using a highly volatile solvent like hexane, selective evaporation can occur from the mobile phase reservoir, changing its composition over time. Ensure your solvent bottles are well-covered.
-
Temperature Fluctuations: Ensure the column compartment and laboratory environment are temperature-controlled. A change of even a few degrees can cause noticeable shifts in retention, especially in normal phase.[7]
-
Mobile Phase Additives: Some additives, like TFA, can permanently modify the column surface. If you are running gradients or switching between methods with and without additives, this can cause reproducibility issues.[6]
Visualized Workflow and Data
Method Development Strategy
The following diagram outlines a systematic approach to developing a separation method for the (R,S) and (R,R) isomers.
Caption: A systematic workflow for diastereomer separation method development.
Illustrative Screening Data
The following table summarizes hypothetical results from an initial column and mobile phase screening, demonstrating how different conditions affect the resolution (Rs).
| Column Type | Mobile Phase | Modifier (%) | Additive | Retention Time (min) | Resolution (Rs) | Comments |
| Silica | Hexane/Ethanol | 15% | None | 5.2, 5.4 | 0.8 | Partial separation, peaks tailing. |
| Silica | Hexane/Ethanol | 15% | 0.1% DEA | 6.1, 6.4 | 1.2 | Improved peak shape and resolution. Promising. |
| Cellulose CSP | Hexane/IPA | 10% | None | 8.9, 10.1 | 2.1 | Baseline separation achieved. Excellent selectivity. |
| Amylose CSP | Hexane/IPA | 10% | None | 7.5, 7.5 | 0.0 | No separation under these conditions. |
| C18 (RP) | Water/ACN | 50% | 0.1% FA | 4.3 | 0.0 | No separation. Co-elution. |
Step-by-Step Experimental Protocol: Method Screening
This protocol outlines a robust screening procedure to identify the best starting conditions for your separation.
1. Sample Preparation 1.1. Prepare a stock solution of the 7-nitro-1,8-decanediol diastereomer mixture at a concentration of 1.0 mg/mL in ethanol or isopropanol. 1.2. For injection, dilute the stock solution to 0.1 mg/mL using the initial mobile phase to be tested. This minimizes solvent mismatch effects.
2. HPLC/SFC System Setup 2.1. Column: Start with a polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel, 250 x 4.6 mm, 5 µm). 2.2. Column Temperature: 25°C. 2.3. Flow Rate: 1.0 mL/min. 2.4. Injection Volume: 5 µL. 2.5. Detection: UV at 254 nm (for the nitro group).
3. Mobile Phase Screening (Isocratic) 3.1. Condition 1 (Normal Phase):
- Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v).
- Equilibrate the column for at least 30 minutes.
- Inject the sample and record the chromatogram. 3.2. Condition 2 (Normal Phase with Additive):
- Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA).
- Equilibrate thoroughly after introducing the additive.
- Inject the sample and record the chromatogram. Compare peak shape and resolution to Condition 1. 3.3. Condition 3 (Alternative Alcohol):
- Mobile Phase: n-Hexane / Ethanol (90:10 v/v).
- Equilibrate and inject. Note any changes in selectivity compared to IPA.
4. Data Analysis and Next Steps 4.1. For each condition, calculate the resolution (Rs) between the two diastereomeric peaks. 4.2. Identify the condition that provides the highest Rs value. This is your "hit." 4.3. If a "hit" is found (Rs > 1.0), proceed to the optimization phase by making small adjustments to the modifier percentage, temperature, and flow rate as described in the troubleshooting section. 4.4. If no separation is achieved, switch to a different column (e.g., an amylose-based CSP or a bare silica column) and repeat the screening protocol.
References
-
3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. (2024). Molecules. Available at: [Link]
-
Separation of diastereomers - Chromatography Forum. (2008). Chromatography Forum. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters Corporation. Available at: [Link]
-
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. (n.d.). Restek. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules. Available at: [Link]
-
Separation of a diastereomeric diol pair using mechanical properties of crystals. (2020). The Royal Society of Chemistry. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available at: [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol... (2018). Molecules. Available at: [Link]
-
(PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2025). ResearchGate. Available at: [Link]
-
Key Concepts in Stereoselective Synthesis. (n.d.). ETH Zurich. Available at: [Link]
-
Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. (2024). Research Inventions Journals. Available at: [Link]
-
PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. (n.d.). Diva-portal.org. Available at: [Link]
-
Highly enantioselective synthesis of chiral 7-ring O- and N-heterocycles by a one-pot nitro-Michael–cyclization tandem reaction. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
5.8: Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. Available at: [Link]
-
Separating Stereoisomers. (2018). YouTube. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting crystallization of 1,8-decanediol, 7-nitro-
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Crystallization Systems Subject: Technical Guide: Troubleshooting Crystallization of 1,8-Decanediol, 7-nitro-
Executive Summary
The crystallization of 7-nitro-1,8-decanediol presents a unique set of physicochemical challenges due to its amphiphilic nature . The molecule combines a lipophilic decane backbone with a localized polar domain (nitro and hydroxyl groups at C7/C8, plus the terminal C1 hydroxyl).
This specific architecture often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation. Furthermore, as a likely product of a Henry (nitroaldol) reaction, the crude material typically exists as a mixture of diastereomers (syn/anti), requiring specific thermodynamic conditions to isolate the desired stereoisomer.
This guide provides a root-cause analysis and actionable protocols to transition your material from a viscous oil to a defined crystalline lattice.
Part 1: The "Oiling Out" Phenomenon (LLPS)
User Issue: “The solution becomes cloudy upon cooling, but instead of crystals, distinct oily droplets form at the bottom of the flask.”
Root Cause Analysis: This is a classic case of the metastable zone width (MSZW) being bypassed by a liquid-liquid miscibility gap. The long alkyl chain renders the molecule semi-soluble in non-polar solvents, while the nitro-diol core demands hydrogen-bonding partners. When the temperature drops, the cohesive energy between solute molecules exceeds the adhesive energy with the solvent before the crystal lattice can organize, resulting in an amorphous oil.
Troubleshooting Protocol: The Dual-Solvent Tuning
Do not rely on single-solvent cooling. You must employ a binary solvent system that balances the solubility parameters (
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Mechanism of Action | Suitability |
| EtOAc / Hexanes | 1:3 to 1:5 | Standard: EtOAc solvates the nitro/diol; Hexanes acts as the antisolvent. | Initial Screening (Start here) |
| IPA / Water | 10:1 | Polarity Match: High solubility in IPA; water increases surface tension to force nucleation. | High Polarity Impurities |
| Toluene / Heptane | 1:2 | Slow Growth: Aromatic interaction with the nitro group stabilizes the solution, preventing rapid oiling. | Diastereomer Separation |
Step-by-Step Optimization:
-
Dissolution: Dissolve 1g of crude oil in the minimum amount of the "Good Solvent" (e.g., EtOAc) at 45°C. Do not exceed 50°C (see Thermal Safety).
-
Cloud Point Determination: Add the "Antisolvent" (e.g., Hexanes) dropwise until a persistent cloudiness (metastable oiling) is observed.
-
Back-Solvation: Add just enough Good Solvent to clear the solution.
-
Seeding: Cool to 25°C. If oiling occurs, reheat to clear, then add 0.1 wt% seed crystals (if available) or scratch the glass interface.
-
Controlled Cooling: Cool at a rate of 5°C/hour . Rapid cooling guarantees oiling.
Part 2: Diastereomer Separation & Purification
User Issue: “I have a 60:40 mixture of diastereomers. Crystallization yields a solid, but the dr (diastereomeric ratio) remains unchanged.”
Root Cause Analysis: Nitroaldol products often crystallize as solid solutions or conglomerates if the lattice energies of the diastereomers are too similar. You are likely operating under Kinetic Control , where both isomers precipitate rapidly. You need Thermodynamic Control to allow the lattice to reject the unwanted isomer.
Technique: Ostwald Ripening / Thermal Cycling
To enrich the major diastereomer (typically the anti isomer in non-chelated Henry reactions, though substrate-dependent), you must continuously dissolve and reform the crystal surface.
Protocol:
-
Prepare a saturated suspension in Toluene/Heptane (System 3 above).
-
Establish a temperature oscillation program:
-
Heat to 35°C (hold 30 mins).
-
Cool to 20°C (hold 60 mins).
-
Repeat for 12–24 hours .
-
-
Mechanism: The smaller, less stable crystals (often the minor diastereomer or amorphous material) will dissolve during the heating phase, while the thermodynamically stable isomer grows during the cooling phase.
Part 3: Visualization of Troubleshooting Logic
The following decision tree outlines the logical flow for handling the 7-nitro-1,8-decanediol intermediate.
Figure 1: Decision tree for overcoming Liquid-Liquid Phase Separation (LLPS) and diastereomeric impurity inclusion.
Part 4: Frequently Asked Questions (FAQs)
Q1: The compound turns yellow/brown during heating. Is this normal?
-
Answer: No. This indicates retro-Henry reaction or elimination of the nitro group (dehydration to nitroalkene). Nitro-alcohols are base-sensitive and thermally labile.
-
Fix: Ensure your crude is neutral. Wash with dilute acetic acid or NH₄Cl prior to crystallization.
-
Limit: Never heat the crystallization mother liquor above 50°C .
-
Q2: Can I use Ethanol or Methanol?
-
Answer: Short-chain alcohols often pose a problem for this specific molecule. While they dissolve the polar head, they are poor solvents for the decyl chain, leading to "clumping" rather than defined crystal growth. Furthermore, protic solvents can sometimes facilitate retro-aldol degradation if any trace base is present. Isopropyl Alcohol (IPA) is the preferred alcohol if one must be used, due to its better steric match for the alkyl chain.
Q3: My yield is low (<40%). Where is the rest?
-
Answer: It is likely in the mother liquor. Nitro-diols have high solubility in organic solvents.
-
Fix: Do not discard the filtrate. Concentrate it and perform a "Second Crop" crystallization. However, be aware that the second crop will likely be enriched in the minor diastereomer.
-
References
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Section: Oiling Out and Phase Separation).
-
Luzzio, F. A. (2001). "The Henry Reaction: Recent Examples". Tetrahedron, 57(5), 915-945. (Context on Nitroaldol stability and diastereomers).
-
Davey, R. J., et al. (2013). "Crystal Engineering and Crystallization: The Role of Intermolecular Interactions". CrystEngComm, 15. (Mechanisms of solvent selection for amphiphiles).
Technical Support Center: Purification of Crude 7-Nitro-1,8-Decanediol
[1]
Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting & Purification Protocols for Nitro-Diol Intermediates[1]
Executive Technical Overview
The purification of 7-nitro-1,8-decanediol presents a unique set of challenges due to its amphiphilic nature (a lipophilic C10 chain juxtaposed with polar nitro and diol functionalities) and the inherent instability of the
In crude mixtures derived from Henry (nitroaldol) reactions, the primary impurities are often:
-
Nitroalkenes: Yellow/brown byproducts resulting from the dehydration of the
-nitro alcohol. -
Unreacted Aldehydes: Precursors that can co-elute due to similar polarity or form hemiacetals.
-
Diastereomers: The C7 and C8 chiral centers create syn and anti diastereomers with distinct physical properties.
-
Retro-Henry Products: Reversion to starting materials under basic or thermal stress.[1]
This guide provides self-validating protocols to isolate high-purity material while mitigating decomposition.
Troubleshooting Guide (Q&A)
Category A: Stability & Decomposition
Q1: My crude oil turns from pale yellow to dark brown/orange during silica gel chromatography. What is happening?
Diagnosis: This is a classic sign of acid-catalyzed dehydration . Standard silica gel is slightly acidic (pH 6.0–6.5), which catalyzes the elimination of water from the
Solution: Neutralize the Stationary Phase. You must buffer the silica gel to prevent this elimination.
-
Protocol: Pre-treat the silica gel column with 1% Triethylamine (Et
N) in the mobile phase during equilibration. -
Alternative: Use neutral alumina (Activity Grade III) instead of silica gel, though resolution may decrease.[1]
Q2: The product decomposes upon rotary evaporation (heating). Diagnosis: The Retro-Henry reaction is reversible and thermally driven. Excessive heat, especially in the presence of residual base (from the reaction workup), causes the molecule to cleave back into the starting nitroalkane and aldehyde.
Solution: Acid Quench & Cold Evaporation. [1]
-
Step 1: Ensure the crude reaction mixture is acidified to pH 5–6 with cold 1M HCl or saturated NH
Cl before extraction. This neutralizes any residual base catalyst.[1] -
Step 2: Keep the water bath temperature
C during solvent removal. -
Step 3: Avoid drying the neat oil under high vacuum for prolonged periods if the temperature is uncontrolled.
Category B: Impurity Removal[1][2]
Q3: I cannot separate the unreacted aldehyde precursor from my product. Diagnosis: Long-chain aldehydes (e.g., 8-hydroxyoctanal derivatives) often streak on silica and co-elute with diols.[1]
Solution: Chemoselective Bisulfite Wash. Before chromatography, remove aldehydes chemically.[1]
-
Protocol: Dissolve the crude organic layer in Ethyl Acetate (EtOAc). Wash vigorously with saturated aqueous Sodium Bisulfite (NaHSO
) (3x).[1] -
Mechanism: Bisulfite forms water-soluble adducts (sulfonates) with aldehydes, moving them to the aqueous phase.[1] The nitro-diol remains in the organic layer.
Q4: How do I separate the syn and anti diastereomers? Diagnosis: 7-nitro-1,8-decanediol has two contiguous chiral centers. The diastereomers will have different polarities but may overlap on standard gradients.
Solution: Optimized Flash Chromatography.
-
Stationary Phase: Use high-performance spherical silica (20–40 µm).[1]
-
Mobile Phase: A gradient of Dichloromethane (DCM) : Methanol is often superior to Hexane:EtOAc for separating polar diols.[1]
-
Gradient: Start at 100% DCM, ramping slowly to 5% MeOH/DCM. The intramolecular hydrogen bonding in the syn isomer often makes it less polar (elutes first) compared to the anti isomer (elutes second).
Master Purification Protocols
Protocol A: Buffered Silica Gel Chromatography
Use this as the standard method for isolating the intact nitro-diol.
Materials:
-
Silica Gel 60 (230–400 mesh)[1]
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et
N)[1] -
TLC Plates: Silica gel 60 F
[1]
Step-by-Step:
-
Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% Et
N . -
Column Packing: Pour the column and flush with 2 column volumes (CV) of the same buffer. This neutralizes acidic sites.[1]
-
Loading: Dissolve the crude 7-nitro-1,8-decanediol in a minimum amount of DCM (avoid heat). Load carefully onto the sand bed.
-
Elution:
-
Phase 1: Flush with 100% Hexanes (2 CV) to remove non-polar oils.[1]
-
Phase 2: Run a gradient from 0% to 40% EtOAc in Hexanes (no Et
N needed in the gradient if the column is pre-buffered).
-
-
Fraction Collection: Monitor fractions by TLC. Stain with Phosphomolybdic Acid (PMA) or Vanillin .[1] The nitro-diol typically appears as a blue/dark spot upon heating.
-
Note: Nitro compounds are often UV active, but the diol functionality responds well to stains.[1]
-
Protocol B: Recrystallization (For High Purity)
Use this if the crude material solidifies or after chromatography to enrich one diastereomer.[1]
-
Solvent System: Ethanol/Water or EtOAc/Hexanes.[1]
-
Procedure:
-
Dissolve the semi-solid in minimal hot Ethanol (
40°C). -
Add warm water dropwise until slight turbidity persists.[1]
-
Allow to cool slowly to room temperature, then to 4°C.
-
Self-Validation: If an oil forms instead of crystals ("oiling out"), re-heat and add a seed crystal or a drop of EtOAc to solubilize the oil.[1]
-
Quantitative Data Summary
| Impurity Type | Detection Method | Removal Strategy | Critical Parameter |
| Nitroalkene (Dehydration) | TLC (UV+, Yellow spot) | Buffered Chromatography | pH > 7 (prevent acid catalysis) |
| Aldehyde (Starting Mat.)[1] | 1H NMR (CHO peak ~9.8 ppm) | Bisulfite Wash | Vigorous mixing (biphasic) |
| Diastereomers | 1H NMR (distinct CH-NO2 shifts) | Slow Gradient Column | Load ratio < 1:50 (Sample:Silica) |
| Inorganic Salts | Ash / Solubility | Aqueous Extraction | Brine wash / Drying over Na |
Process Logic & Visualization
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Decision Logic for Purification. Blue nodes indicate primary chemical interventions; Green indicates physical separation.[1]
References
-
Ballini, R., & Petrini, M. (2004).[1] The Nitroaldol (Henry) Reaction. Advanced Synthesis & Catalysis , 346(9‐10), 1051-1093.[1] Link[1]
-
Luzzio, F. A. (2001).[1] The Henry reaction: recent examples. Tetrahedron , 57(6), 915-945.[1] Link
-
Common Purification of Nitro Compounds . (n.d.). Purification of Laboratory Chemicals. In W.L.F. Armarego (Ed.), Purification of Laboratory Chemicals (8th ed.).[1] Butterworth-Heinemann.[1] Link[1]
-
Separation of Diastereomers . (2024). Chemistry LibreTexts. Link
Sources
Chromatographic separation techniques for nitro-diol isomers
Status: Operational | Tier: Level 3 (Advanced Method Development)
Welcome to the technical support center for the chromatographic separation of nitro-diol isomers. This guide addresses the specific challenges posed by the dual nature of these analytes: the electron-withdrawing, polar nitro group (
Module 1: Method Development Strategy
Objective: Select the correct chromatographic mode based on isomer type (Regioisomer, Diastereomer, or Enantiomer).
The separation of nitro-diols requires exploiting subtle differences in molecular shape and polarity. Standard C18 columns often fail here because they rely primarily on hydrophobicity, which may be identical across isomers.
Decision Matrix: Workflow Selection
The following logic tree guides your initial method selection.
Figure 1: Strategic decision tree for selecting the optimal chromatographic mode based on the specific type of nitro-diol isomerism.
Module 2: Achiral Separation Protocols (Regioisomers & Diastereomers)
Protocol A: Enhanced Selectivity RP-HPLC
Standard C18 phases often result in co-elution of nitro-diol regioisomers. You must utilize stationary phases that interact with the nitro group's dipole and the aromatic ring (if present).
-
Stationary Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl.
-
Mobile Phase: Water / Methanol (Gradient).
-
Note: Methanol is preferred over Acetonitrile for Phenyl phases to prevent suppression of
- interactions.
-
-
Additives: 0.1% Formic Acid (to suppress silanol ionization and prevent tailing of the diol).
Step-by-Step Workflow:
-
Equilibration: Flush column with 95:5 Water:MeOH (+0.1% FA) for 20 column volumes.
-
Gradient: 5% to 60% MeOH over 15 minutes.
-
Temperature: Maintain
. Higher temperatures ( ) reduce viscosity but may degrade thermally labile nitro compounds.
Protocol B: Supercritical Fluid Chromatography (SFC)
SFC is often superior for nitro-diols due to "orthogonal" selectivity compared to HPLC. The supercritical
-
Stationary Phase: 2-Ethyl Pyridine (2-EP) or Diol-bonded silica.
-
Why: 2-EP provides excellent peak shape for basic or hydrogen-bonding compounds without requiring additives.
-
-
Co-Solvent: Methanol (5% to 25%).
-
Back Pressure: 120 bar (maintains
density).
Module 3: Chiral Separation Protocols (Enantiomers)[3][4]
Separating nitro-diol enantiomers requires a Chiral Stationary Phase (CSP). The presence of the
Protocol C: Polar Organic Mode (POM)
This mode uses 100% organic polar solvents, avoiding the immiscibility issues of hexane/alkanes while protecting the column from water.
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).
-
Mobile Phase: 100% Acetonitrile or MeOH/Acetonitrile (50:50).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Mechanism: The nitro group acts as a hydrogen bond acceptor, while the diol acts as both donor and acceptor, locking the analyte into the chiral groove of the CSP.
Module 4: Troubleshooting Guide
Common Failure Modes & Solutions
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between diol | 1. Use "End-capped" columns.2. Lower pH to 3.0 (using Formic Acid) to protonate silanols.3. Increase buffer ionic strength (e.g., 10-20 mM Ammonium Acetate). |
| Split Peaks | Sample solvent incompatibility (Strong solvent effect). | Dissolve sample in the starting mobile phase (e.g., 95% Water). Injecting MeOH-dissolved sample into a high-aqueous stream causes precipitation or band broadening. |
| Retention Drift | Nitro group reduction or hydrolysis on-column. | 1. Avoid high pH (>8). Nitro groups can degrade in alkaline conditions.2. Check for metal contamination in the system (catalytic reduction). Passivate LC system. |
| Co-elution | Isomers possess identical hydrophobicity ( | Switch Selectivity: Move from C18 to PFP (Fluorinated) or Phenyl-Hexyl. The separation will then be driven by electronic interaction rather than just hydrophobicity. |
Diagnostic Logic Flow
Use this flow to diagnose poor resolution or peak shape issues.
Figure 2: Diagnostic workflow for resolving peak shape anomalies in nitro-diol separations.
References
-
Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
HPLC Troubleshooting Guide: Peak Tailing. HPLC.eu. Available at: [Link]
-
Supercritical Fluid Chromatography (SFC) for the Analysis of Nitroaromatics. DTIC (Defense Technical Information Center). Available at: [Link]
-
Chiral Separation of Nitro-Compounds and Derivatives. MDPI (Molecules). Available at: [Link]
-
Comparison of Retention Behavior between SFC and Normal-Phase HPLC. PMC (National Institutes of Health). Available at: [Link]
Sources
1H NMR Characterization of (R,S)-7-nitro-1,8-decanediol: A Comparative Technical Guide
Executive Summary & Structural Context[1][2]
(R,S)-7-nitro-1,8-decanediol** (CAS 138668-15-2) is a specific nitro-aldol adduct, typically synthesized via a Henry reaction between 7-nitro-1-heptanol and propanal. Its structural core features a vicinal nitro-alcohol motif at the C7-C8 position, a critical stereogenic center often found in the synthesis of complex alkaloids (e.g., Pinnaic acid derivatives) and amphibian toxins.
The primary challenge in characterizing this molecule is distinguishing the (R,S)** diastereomer (relative syn/anti configuration) from its isomer. While X-ray crystallography is definitive, it requires crystalline samples which these diols rarely form. 1H NMR spectroscopy serves as the most rapid and practical tool for diastereomer assignment, provided specific coupling constant (
This guide compares the 1H NMR performance against alternative characterization methods and provides a validated protocol for stereochemical assignment.
Technical Deep Dive: 1H NMR Characterization
The Core Protocol
The differentiation of nitro-aldol diastereomers relies on the scalar coupling between the
Optimal Solvent System:
-
Primary:
(Chloroform-d).[1] Promotes intramolecular H-bonding, maximizing the conformational difference between syn and anti isomers. -
Secondary:
(Benzene-d6). Used if signal overlap obscures the H7/H8 region; the magnetic anisotropy of benzene often shifts signals to reveal hidden multiplets.
Expected Spectral Features
Based on general nitro-aldol characteristics and structural simulation:
| Position | Proton Type | Approx. Shift ( | Multiplicity | Key Diagnostic Feature |
| H-7 | 4.40 – 4.70 | ddd or m | Deshielded by | |
| H-8 | 3.80 – 4.20 | m | Deshielded by OH. Coupled to H7 and H9. | |
| H-1 | 3.60 – 3.65 | t | Primary alcohol triplet. Distinct from H8. | |
| H-9 | 1.40 – 1.60 | m | Diastereotopic protons coupled to H8. | |
| H-10 | 0.90 – 1.00 | t | Terminal methyl. |
Stereochemical Assignment via J-Coupling
The (R,S)** notation implies a specific relative configuration. In the context of Henry reaction adducts, the magnitude of the vicinal coupling constant
-
Anti Isomer (Threo): Typically displays a larger coupling constant (
) in non-polar solvents due to an anti-periplanar arrangement of protons favored by H-bonding. -
Syn Isomer (Erythro): Typically displays a smaller coupling constant (
) due to a gauche proton arrangement.
Critical Note: The assignment of
to syn or anti depends on Cahn-Ingold-Prelog (CIP) priorities. For 7-nitro-1,8-decanediol:
C7 Priorities:
C8 Priorities:
An
configuration generally corresponds to the Anti relationship in the zigzag backbone for this substitution pattern. Thus, theisomer is expected to show the large J value (~8 Hz) .
Comparative Analysis of Alternatives
While 1H NMR is the workhorse, it must be validated against other methods for absolute certainty.
| Feature | 1H NMR (J-Analysis) | Mosher Ester Analysis | X-Ray Crystallography |
| Primary Utility | Relative Stereochem ( | Absolute Stereochem ( | Definitive 3D Structure |
| Sample Req. | ~5 mg (recoverable) | ~10 mg (destructive derivatization) | Single Crystal (often difficult for diols) |
| Time to Result | < 1 Hour | 24-48 Hours | Days to Weeks |
| Accuracy | High (for relative config) | Very High (Gold Standard) | Absolute |
| Limitation | Ambiguous if signals overlap or conformers average out | Requires synthesis; C1-OH may compete for reaction | Sample must crystallize |
Why Mosher Ester? (The Validation Step)
If 1H NMR coupling is ambiguous (e.g.,
-
React the diol with
- and -MTPA-Cl. -
The C1-OH is primary and less diagnostic; focus on the shift differences (
) of H-7 , H-9 , and H-10 . -
A consistent pattern of positive/negative
values confirms the absolute configuration at C8.
Experimental Workflow
Synthesis & Sample Preparation
The compound is typically isolated as a viscous oil.
-
Purification: Ensure removal of aldehyde starting material (aldehyde proton at ~9.8 ppm interferes with baseline).
-
Solvent: Dissolve 5-10 mg of (R,S)-7-nitro-1,8-decanediol in 0.6 mL
(neutralized with basic alumina to prevent acid-catalyzed isomerization).
Acquisition Parameters[4]
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Scans: 16-32 scans are sufficient.
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of OH protons if exchange is slow. -
Apodization: No line broadening (LB = 0) to preserve multiplet resolution for J-coupling measurement.
Decision Tree for Assignment
Caption: Logical workflow for stereochemical assignment of 7-nitro-1,8-decanediol using 1H NMR coupling constants.
References
-
Henry Reaction Stereochemistry: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945. Link
-
J-Coupling in Nitroalcohols: Ballini, R., et al. (2000). "Nitroaldol Reaction in Aqueous Media." Journal of Organic Chemistry, 65(18), 5854–5857. Link
-
Mosher Ester Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458.[2] Link[2][3]
-
Database Entry: "1,8-Decanediol, 7-nitro-, (7R,8S)-rel-". CAS Common Chemistry. CAS RN: 138668-15-2. Link
Sources
Comparative Structural Analysis: 7-Nitro-1,8-Decanediol
Executive Summary
7-Nitro-1,8-decanediol is a functionalized nitro-aldol adduct, primarily utilized as a high-value intermediate in the synthesis of amino-polyols, macrolide pheromones, and functionalized polyurethane precursors. Unlike its non-functionalized analog (1,8-decanediol ), the introduction of the nitro group at C7 creates a vicinal relationship with the C8 hydroxyl group, introducing complex stereochemical considerations (syn vs. anti diastereomers).
This guide provides a technical comparison of the 13C NMR spectral signatures of 7-nitro-1,8-decanediol against its precursors and non-nitro analogs. It focuses on the critical differentiation of diastereomers, a necessary step for researchers optimizing the Henry Reaction (Nitroaldol) pathway.
Structural Logic & Synthesis Pathway
The molecule is typically synthesized via a Henry Reaction between 7-hydroxyheptanal and 1-nitropropane . This reaction generates two chiral centers at C7 and C8, resulting in a mixture of syn and anti diastereomers.
Synthesis & Isomerism Diagram
Figure 1: Synthesis pathway showing the origin of diastereomeric complexity in 7-nitro-1,8-decanediol.
13C NMR Spectral Data Comparison
The following data compares the target molecule with its non-nitro analog (1,8-decanediol) to highlight the diagnostic shifts caused by the electron-withdrawing nitro group.
Table 1: Comparative 13C NMR Shifts (ppm)
Solvent: CDCl₃, 100 MHz reference.
| Carbon Position | 1,8-Decanediol (Standard) | 7-Nitro-1,8-Decanediol (Target) | Shift Difference (Δδ) | Diagnostic Note |
| C1 (CH₂-OH) | 62.8 | 62.6 | -0.2 | Negligible effect (distal). |
| C2 - C5 | 25.0 - 33.0 | 25.0 - 29.0 | Var. | Methylene envelope.[1] |
| C6 (CH₂) | 25.4 | 31.5 | +6.1 | β-effect of Nitro group. |
| C7 (CH-X) | 29.1 (CH₂) | 89.4 - 91.2 | +60.0 | Primary Diagnostic Peak (CH-NO₂). |
| C8 (CH-OH) | 71.5 | 73.8 - 74.5 | +2.5 | Deshielded by vicinal Nitro. |
| C9 (CH₂) | 30.1 | 26.2 | -3.9 | γ-effect / steric compression. |
| C10 (CH₃) | 9.8 | 10.2 | +0.4 | Terminal methyl. |
Diastereomer Differentiation (Syn vs. Anti)
The relative stereochemistry at C7 and C8 significantly impacts the chemical shifts due to the gauche effect and intramolecular hydrogen bonding (common in nitro-alcohols).
-
Anti-Isomer: Typically displays the C7 (CH-NO₂) signal slightly upfield (e.g., ~89.4 ppm) due to minimized steric strain.
-
Syn-Isomer: Typically displays the C7 signal downfield (e.g., ~91.2 ppm) and may show broader OH proton signals in ¹H NMR due to H-bonding.
Technical Insight: In ¹H NMR, the coupling constant (
) is the definitive confirmation.
- [2]
Experimental Protocol: Structural Validation
To ensure the integrity of the spectral data, the following purification and analysis protocol is recommended. This workflow isolates the specific nitro-diol from unreacted aldehydes and dehydration side products (nitro-alkenes).
Step-by-Step Methodology
-
Crude Isolation:
-
Quench the Henry reaction mixture with saturated aqueous
at 0°C. -
Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over
.
-
-
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution from 10% to 40% EtOAc in Hexanes.
-
Note: The nitro-diol is more polar than the starting aldehyde but less polar than the non-nitro diol.
-
-
NMR Sample Preparation:
-
Dissolve 10-15 mg of purified product in 0.6 mL CDCl₃ .
-
Critical Step: If signal broadening is observed at C7/C8 (due to H-bonding), add 1 drop of
to exchange the hydroxyl protons and sharpen the carbon signals, or switch solvent to DMSO-d6 .
-
Analytical Logic Tree
Figure 2: Decision tree for assessing diastereomeric purity via 13C NMR.
Performance Comparison: Why 7-Nitro?
Researchers often choose 7-nitro-1,8-decanediol over standard 1,8-decanediol for specific functional applications.
| Feature | 1,8-Decanediol | 7-Nitro-1,8-Decanediol | Application Relevance |
| Reactivity | Di-hydroxyl only | Hydroxyl + Nitro | Nitro group allows reduction to Amino-diol (precursor to sphingosine analogs). |
| Acidity | Neutral ( | C7-H is acidic ( | Allows for further alkylation or condensation at C7. |
| Solubility | Moderate in water | Lower in water, higher in polar organics | Better miscibility in specific polymer formulations. |
References
-
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link
-
Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitroaldol Henry reaction." Advanced Synthesis & Catalysis, 346(9‐10), 915-960. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for general Nitro/Alcohol shift additivity rules). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Source for J-coupling constants in diastereomers). Link
Sources
Technical Guide: Mass Spectrometry Fragmentation Patterns of Nitro-Diols
Executive Summary
Nitro-diols represent a unique analytical challenge in mass spectrometry due to the juxtaposition of a strongly electron-withdrawing nitro group (
This guide objectively compares the Electrospray Ionization Negative Mode (ESI-) —identified here as the superior methodology—against alternative ionization techniques (ESI+ and APCI). We provide mechanistic insights into fragmentation pathways, specifically dehydration and nitro-group loss, supported by experimental protocols for drug development applications.
Part 1: Ionization Source Comparison
The critical decision in analyzing nitro-diols is the selection of the ionization interface. The high electronegativity of the nitro group makes protonation (
The Primary Methodology: ESI Negative Mode (ESI-)
Mechanism: Deprotonation (
Alternative 1: ESI Positive Mode (ESI+)
Mechanism: Protonation (
Alternative 2: Atmospheric Pressure Chemical Ionization (APCI)
Mechanism: Gas-phase ion-molecule reactions.
Performance: While APCI handles non-polar compounds well, the high temperatures required for vaporization (350°C+) often cause premature dehydration (
Comparative Performance Data
| Feature | ESI Negative (Recommended) | ESI Positive | APCI (Pos/Neg) |
| Precursor Stability | High ( | Low (Adduct dependence) | Low (Thermal degradation) |
| LOD (Sensitivity) | < 0.1 ng/mL | ~1.0 - 10 ng/mL | ~0.5 ng/mL |
| In-Source Fragmentation | Minimal | High (Loss of | Very High |
| Matrix Tolerance | Moderate | Low (Ion suppression common) | High |
Part 2: Mechanistic Fragmentation Guide
Understanding how nitro-diols break is essential for structural elucidation. The fragmentation is driven by two competing centers: the nitro group and the diol chain.
The Nitro-Group Loss Pathway
In negative mode, the primary fragmentation often involves the loss of the nitro group itself or its components.
-
Loss of NO (
): Common in aromatic nitro compounds via rearrangement. -
Loss of
( ): A radical cleavage often observed when collision energy is high.
The Diol Dehydration Pathway
The aliphatic diol chain facilitates intramolecular hydrogen bonding, leading to the neutral loss of water (
-
Mechanism: A 1,3- or 1,4-elimination where a hydroxyl proton attacks the neighboring hydroxyl group.
-
Diagnostic Value: Sequential losses of water (
, ) confirm the "diol" nature of the analyte.
The "Ortho Effect" (Isomer Specific)
If the nitro group is aromatic and located ortho to a side chain containing hydrogens (like the diol tail), a specific rearrangement occurs where the nitro oxygen abstracts a hydrogen, leading to the loss of
Visualization: Decision Matrix & Fragmentation Logic
Figure 1: Strategic workflow for ionization selection and resulting fragmentation pathways for nitro-diols.
Part 3: Experimental Protocol (Self-Validating)
This protocol uses Chloramphenicol (CAP) as a model nitro-diol to validate the method. The presence of the dichloro-acetamide tail in CAP adds isotopic confirmation (
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or equivalent).
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate (Buffer is critical for deprotonation).
-
Mobile Phase B: Methanol or Acetonitrile.[1]
-
Note: Avoid Formic Acid in negative mode as it suppresses ionization of nitro-diols.
-
-
Flow Rate: 0.3 mL/min.
Source Parameters (ESI-)
-
Gas Temp: 300°C (Keep moderate to prevent thermal dehydration).
-
Capillary Voltage: 3000 - 4500 V.
-
Nozzle Voltage: 500 V (Helps focus the fragile anions).
Validation Steps
-
Infusion: Infuse 1 µg/mL standard at 10 µL/min.
-
Precursor Scan: Identify the parent ion (
321 for CAP). -
Product Ion Scan: Sweep Collision Energy (CE) from 5V to 40V.
-
Confirmation:
-
Look for
321 152 (Base peak, aromatic nitro residue). -
Look for
321 257 (Loss of + - specific to CAP side chain). -
Look for
321 194 (Cleavage of propanediol tail).
-
Part 4: Case Study - Chloramphenicol Fragmentation[2]
To demonstrate the "Trustworthiness" of this guide, we examine the fragmentation of Chloramphenicol. This serves as a template for other nitro-diols.
Parent Ion:
Primary Transitions (Quantitation & Qualification):
| Transition ( | Mechanism | Collision Energy (eV) | Relative Abundance |
| 321 | Nitro-phenyl cleavage (Major structural core) | 15 - 20 | 100% (Quant) |
| 321 | Side chain loss (Loss of formyl chloride equivalent) | 10 - 15 | 40% (Qual) |
| 321 | Nitro-benzyl cleavage | 20 - 25 | 25% (Qual) |
Pathway Visualization
Figure 2: Simplified fragmentation map for Chloramphenicol, a representative nitro-diol.
References
-
Comparison of Ionization Modes: Trawiński, J., Skibiński, R., & Komsta, Ł. (2016).[2] Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Poloniae Pharmaceutica - Drug Research.
-
Chloramphenicol Fragmentation Standards: Agilent Technologies. (2003).[3] Detection, Confirmation, and Quantification of Chloramphenicol in Honey and Shrimp at Regulatory Levels Using Quadrupole and Ion Trap LC/MS. Application Note 5988-9920EN.
-
Nitro-Aromatic Fragmentation Mechanisms: Schmidt, T. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
-
General ESI Negative Mode Principles: Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews.
Sources
Comparative IR Analysis of 7-Nitro-1,8-Decanediol: ATR vs. Transmission Protocols
Executive Summary
Objective: To establish a robust analytical standard for the characterization of 7-nitro-1,8-decanediol, distinguishing between routine screening (ATR) and structural validation (Transmission KBr).
The Challenge: 7-nitro-1,8-decanediol presents a unique spectroscopic challenge due to its dual hydroxyl functionality (primary at C1, secondary at C8) and the vicinal proximity of the electron-withdrawing nitro group at C7. This proximity often induces intramolecular hydrogen bonding, complicating the O-H stretching region.[1] Furthermore, the hygroscopic nature of the diol moiety makes differentiation from atmospheric moisture critical.
Recommendation:
-
For Routine Process Control: Use Diamond ATR . Its insensitivity to path length variations and ease of sample handling outweighs the lower sensitivity, provided an ATR correction algorithm is applied.
-
For Structural Elucidation: Use KBr Pellet (Dry Box Prep) . This is required to resolve the fine splitting between the primary and secondary C-O stretches (~1050 vs. ~1100 cm⁻¹) without the refractive index artifacts inherent to ATR.
Part 1: Predicted Spectral Fingerprint
Before selecting a method, the analyst must map the theoretical peaks. The structure of 7-nitro-1,8-decanediol contains three distinct diagnostic zones.
Table 1: Target Peak Assignments
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Diagnostic Significance |
| Hydroxyl (-OH) | O-H Stretch | 3200–3550 (Broad) | Indicates H-bonding.[1][2][3][4] Intramolecular bonding between C7-NO₂ and C8-OH may create a sharper shoulder at ~3500 cm⁻¹. |
| Alkane Chain | C-H Stretch | 2850–2960 | Strong antisymmetric/symmetric stretches of the decane backbone. Used as an internal intensity reference. |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 ± 10 | Primary ID Peak. Very strong intensity. Differentiates molecule from non-nitrated diol precursors. |
| Nitro (-NO₂) | Symmetric Stretch | 1370 ± 10 | Secondary ID peak. Confirms nitro group presence (must appear with 1550 peak). |
| 2° Alcohol (C8) | C-O Stretch | ~1100 | Higher frequency due to steric environment and proximity to NO₂. |
| 1° Alcohol (C1) | C-O Stretch | ~1050 | Lower frequency; characteristic of terminal primary alcohols. |
Senior Scientist Note: The "Vicinal Effect" at C7-C8 is critical. The electron-withdrawing nitro group at C7 will slightly descreen the C8 proton, but in IR, we look for the shift in the C8-OH stretch. If the C8-OH forms a hydrogen bond with the Nitro oxygen, the broad OH band will exhibit a distinct "red-shifted" sub-band.
Part 2: Comparative Methodologies
Method A: Attenuated Total Reflectance (ATR)
Best For: Rapid purity checks, reaction monitoring, and wet/waxy samples.
The Physics: ATR relies on the evanescent wave penetrating the sample. Because penetration depth (
Protocol:
-
Crystal Selection: Use a Single-Reflection Diamond ATR. ZnSe is acceptable but prone to scratching if the diol is crystalline.
-
Background: Collect 32 scans of air.
-
Sample Loading: Apply ~5 mg of sample.
-
Contact Pressure: Apply high pressure using the slip-clutch tower. Crucial: Ensure the "Nitro" peaks at 1550 cm⁻¹ do not bottom out (absorbance > 1.5), which indicates detector saturation.
-
Correction: Apply "ATR Correction" (software algorithm) to normalize peak intensities to transmission-like values.
Method B: Transmission FTIR (KBr Pellet)
Best For: Publication-quality spectra, resolving C-O primary/secondary splitting.
The Physics: The beam passes directly through the sample. Adheres strictly to the Beer-Lambert Law (
Protocol (The "Dry Box" Standard):
-
Preparation: Grind 2 mg of 7-nitro-1,8-decanediol with 200 mg of spectroscopic grade KBr .
-
Moisture Control: Critical Step. Perform grinding under an IR lamp or in a glove box. KBr is hygroscopic; absorbed water will mimic the diol's OH signal at 3400 cm⁻¹.
-
Pressing: Press at 8–10 tons for 2 minutes under vacuum to remove trapped air.
-
Validation: The pellet must be transparent (glassy), not milky. A milky pellet causes scattering (baseline slope), obscuring the weak C-O stretches at 1000–1100 cm⁻¹.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for characterizing this specific molecule, integrating the troubleshooting of common spectral artifacts.
Caption: Workflow for selecting between ATR screening and KBr validation based on spectral resolution needs.
Part 4: Scientific Integrity & Data Interpretation
The "Water" Trap (Trustworthiness)
In 1,8-decanediol derivatives, the O-H stretch is the most deceptive region.
-
The Artifact: In KBr pellets, a broad peak at 3400 cm⁻¹ often comes from hygroscopic water, not the sample.
-
The Self-Validating Check: Look at the 1640 cm⁻¹ region. Water has a specific H-O-H bending mode here.
-
If 1640 cm⁻¹ is present: The 3400 cm⁻¹ peak is contaminated by water.
-
If 1640 cm⁻¹ is absent: The 3400 cm⁻¹ peak is purely from the diol.
-
Differentiating Primary vs. Secondary Alcohols
This is the most technically demanding aspect of the analysis.
-
Mechanism: The C-O bond strength varies with steric hindrance.
-
Primary C1-OH: The C-O stretch appears at ~1050 cm⁻¹ .[4] It is often sharper.[5]
-
Secondary C8-OH: The C-O stretch appears at ~1100 cm⁻¹ .
-
Observation: In ATR, these may merge into a single shoulder. In a well-pressed KBr pellet, they should resolve into a doublet. The intensity ratio of 1050:1100 should be roughly 1:1, confirming the diol structure.
The Nitro "Flag"
The nitro group is the "truth source" for this molecule.
-
The 1550 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric) peaks are highly polar and intense.
-
Causality: If these peaks are weak relative to the C-H stretches (2900 cm⁻¹), the synthesis likely failed (incomplete nitration) or the sample is heavily diluted.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy Data. National Institute of Standards and Technology. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Reference for primary/secondary alcohol C-O shifts).
-
Specac Application Notes. (n.d.). KBr Pellets vs. ATR Analysis. Available at: [Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic vs. Natural 7-Nitro-1,8-Decanediol Derivatives for Drug Discovery
In the landscape of modern drug discovery, the "natural versus synthetic" debate is a recurring theme, each offering distinct advantages and challenges. This guide provides an in-depth technical comparison of synthetic and naturally-derived 7-nitro-1,8-decanediol derivatives, a class of molecules with significant therapeutic potential. While the specific natural occurrence of 7-nitro-1,8-decanediol has not been documented, this guide will use it as a representative model for aliphatic nitro-diols to explore the fundamental differences in their sourcing, synthesis, and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
Introduction: The Significance of Nitro-Diol Scaffolds
Aliphatic nitro compounds are versatile building blocks in organic synthesis, prized for the nitro group's strong electron-withdrawing nature and its ability to be transformed into a variety of other functional groups.[1][2][3] The presence of a diol moiety adds another layer of functionality, offering sites for further derivatization and influencing the molecule's polarity and solubility. The combination of a nitro group and two hydroxyl groups in a molecule like 7-nitro-1,8-decanediol creates a scaffold with potential for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[4][5][6][7] The nitro group itself can act as a pharmacophore or a toxicophore, making a thorough understanding of its behavior in a biological system paramount.[5][6]
The Synthetic Approach: Precision, Scalability, and Purity
The synthetic route offers unparalleled control over molecular architecture, enabling the precise placement of functional groups and the creation of specific stereoisomers. This is particularly crucial as the biological activity of chiral molecules often resides in a single enantiomer.
Proposed Synthesis of a 7-Nitro-1,8-Decanediol Derivative
A plausible and efficient synthetic route to a 7-nitro-1,8-decanediol derivative can be envisioned utilizing the powerful Henry (nitroaldol) reaction.[8][9][10] This reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.
Workflow for the Synthesis of a Representative 7-Nitro-1,8-Decanediol Derivative:
Caption: Synthetic workflow for a 7-nitro-1,8-decanediol derivative via a Henry reaction followed by reduction.
Experimental Protocol: Synthesis of (±)-7-nitrodecane-1,8-diol
Materials:
-
1-Nitrohexane
-
3-Hydroxypropanal (freshly prepared or distilled)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Henry Reaction:
-
To a solution of 1-nitrohexane (1.0 eq) in DCM at 0 °C, add 3-hydroxypropanal (1.2 eq).
-
Slowly add DBU (0.1 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude β-nitro alcohol intermediate.
-
-
Reduction:
-
Dissolve the crude β-nitro alcohol in MeOH at 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction for 2-4 hours at room temperature, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[11]
-
Characterization
The structure and purity of the synthesized (±)-7-nitrodecane-1,8-diol would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
The Natural Approach: Bio-prospecting and Isolation
While no specific natural source for 7-nitro-1,8-decanediol is known, aliphatic nitro compounds are found in nature, albeit rarely.[1] They have been isolated from plants, fungi, and bacteria.[1][12] For instance, 3-nitropropionic acid is found in various plants and fungi.[1] Therefore, a hypothetical natural sourcing would involve extensive bio-prospecting.
Workflow for Isolation of a Natural Nitro-Diol Derivative:
Caption: General workflow for the isolation and identification of a natural product.
Challenges in Natural Sourcing
-
Low Abundance: Bioactive compounds are often present in minute quantities in their natural sources, making isolation challenging and costly.
-
Complex Mixtures: Natural extracts are complex matrices containing hundreds of compounds, requiring extensive and sophisticated separation techniques.
-
Stereochemical Complexity: Natural products often exist as a single enantiomer due to enzymatic synthesis, which can be an advantage for biological activity but difficult to replicate synthetically.[13]
Head-to-Head Comparison: Synthetic vs. Natural Derivatives
| Feature | Synthetic Derivatives | Natural Derivatives |
| Purity & Yield | High purity and predictable yields achievable. Scalable for large-scale production. | Yields are often low and variable. Purity depends on the efficiency of the separation process. |
| Stereocontrol | Can be designed for specific stereoisomers through asymmetric synthesis.[9][14][15][16][17][18][19] | Typically produced as a single enantiomer, which can be highly advantageous for bioactivity.[13] |
| Structural Diversity | Allows for the creation of novel analogues with modified properties not found in nature. | Limited to the structures produced by the organism. |
| Cost & Time | Can be cost-effective and time-efficient for well-established synthetic routes. | Isolation and purification can be time-consuming and expensive. |
| Impurity Profile | Impurities are typically well-characterized byproducts of the reaction. | May contain other co-extracted natural products with potential synergistic or antagonistic effects. |
| Biological Activity | Rational design can lead to optimized activity, but may have unforeseen off-target effects. | Often have a history of use in traditional medicine, suggesting a degree of safety and efficacy.[20] Natural products tend to be less toxic than synthetics in some studies.[21] |
The Role of the Nitro Group: A Double-Edged Sword
The nitro group is a key determinant of the biological activity of these compounds. It is a strong electron-withdrawing group that can participate in various biological interactions.[1][3] However, the reduction of the nitro group in vivo can lead to the formation of reactive intermediates that may be responsible for both therapeutic and toxic effects.[4][5][6]
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical signaling pathway modulated by a 7-nitro-1,8-decanediol derivative.
The synthetic approach allows for the fine-tuning of the electronic properties of the nitro group and its steric environment, potentially leading to derivatives with improved efficacy and reduced toxicity.
Conclusion and Future Outlook
Both synthetic and natural sourcing of 7-nitro-1,8-decanediol derivatives present a unique set of advantages and disadvantages for drug development professionals.
-
Synthetic derivatives offer precision, scalability, and the potential for rational design of novel analogues with optimized properties. The ability to control stereochemistry is a significant advantage in producing highly specific and potent drug candidates.
-
Natural derivatives , while challenging to isolate, offer unparalleled structural complexity and stereochemical purity, often honed by evolution for specific biological interactions.[13] They can serve as invaluable starting points for semi-synthetic modifications.[22]
Ultimately, a hybrid approach, where natural product scaffolds inspire the design of novel synthetic derivatives, may hold the most promise. This strategy leverages the biological relevance of natural products with the efficiency and versatility of modern organic synthesis. As our understanding of the biological roles of nitro compounds continues to grow, both synthetic and natural 7-nitro-1,8-decanediol derivatives will undoubtedly remain a fertile ground for the discovery of new therapeutics.
References
-
Nef Reaction. Organic Chemistry Portal. [Link]
-
What is Nef carbonyl synthesis in the context of nitro compounds? CK-12 Foundation. [Link]
-
Grienke, U., et al. (2014). Cheminformatic comparison of approved drugs from natural product versus synthetic origins. Journal of chemical information and modeling, 54(1), 38-46. [Link]
-
Khan, I., & Ahmad, W. (2018). Comparison of Medicinally Important Natural Products versus Synthetic Drugs-A Short Commentary. Natural Products Chemistry & Research, 6(2), 1-2. [Link]
-
Schäfer, P., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Advanced Synthesis & Catalysis. [Link]
-
Kiss, L., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1076-1084. [Link]
-
Rinner, U., & Appukkuttan, P. (2013). Stereoselective Synthesis of 1,3-anti Diols by an Ipc-Mediated Domino Aldol-Coupling/Reduction Sequence. Organic Letters, 15(1), 148-151. [Link]
-
Nef reaction. SlideShare. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2014). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology, 4(10), 3382-3396. [Link]
-
Nef reaction. Wikipedia. [Link]
-
Festa, A. A., et al. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Molecules, 28(2), 682. [Link]
-
Wang, Z., et al. (2022). Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[13][23]-allylic alcohol transposition. Chemical Science, 13(43), 12894-12899. [Link]
-
The Success of Natural Products in Drug Discovery. Scientific Research Publishing. [Link]
-
Wigh, K. A., et al. (2024). Natural Products Have Increased Rates of Clinical Trial Success throughout the Drug Development Process. Journal of Natural Products. [Link]
-
Patwardhan, A., & Nagarsenker, M. (2017). Drug development: Lessons from nature (Review). Biomedical Reports, 6(5), 491-494. [Link]
-
The Henry Reaction. ChemContent. [Link]
-
Henry reaction. Wikipedia. [Link]
-
The Henry (Nitroaldol) Reaction. ResearchGate. [Link]
-
Hong, L., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(4), 2209-2226. [Link]
-
Noriega, B. U., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6331. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]
-
Nitro compound. Wikipedia. [Link]
-
Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]
-
Naturally-occurring nitro compounds. ResearchGate. [Link]
-
Henry Reaction. Master Organic Chemistry. [Link]
-
Ballini, R., et al. (2012). Recent developments on the chemistry of aliphatic nitro compounds under aqueous medium. Green Chemistry, 14(3), 542-556. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
-
Nitro compound synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Nitro Compounds: Types, Synthesis, Properties and Uses. EMBIBE. [Link]
-
Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. National Center for Biotechnology Information. [Link]
-
24.6: Nitro Compounds. Chemistry LibreTexts. [Link]
-
NITRO COMPOUNDS. Online Tution. [Link]
-
Effect of plant extract on the degradation of nitroaromatic compounds by soil microorganisms. PubMed. [Link]
-
Utilisation of nitrocompounds. ResearchGate. [Link]
-
Isolation and Characterization of Nitrate Reducing Bacteria for Conversion of Vegetable-Derived Nitrate to 'Natural Nitrite'. MDPI. [Link]
-
Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. SlideShare. [Link]
-
Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. MDPI. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. [Link]
-
Isolation and Characterization of Bacteria That Degrade Nitroglycerin. Defense Technical Information Center. [Link]
-
Struggling with the purification of a nitroaldol product. Reddit. [Link]
-
Lecture 7: Nitro compounds. Mustansiriyah University. [Link]
- Process for the purification of nitro aliphatic compounds.
Sources
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. Recent developments on the chemistry of aliphatic nitro compounds under aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. embibe.com [embibe.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. researchgate.net [researchgate.net]
- 13. Cheminformatic comparison of approved drugs from natural product versus synthetic origins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juser.fz-juelich.de [juser.fz-juelich.de]
- 15. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed [1,3]-allylic alcohol transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. iomcworld.com [iomcworld.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Nef Reaction [organic-chemistry.org]
Technical Guide: Stereochemical Validation of 7-Nitro-1,8-Decanediol
Executive Summary
The synthesis of 7-nitro-1,8-decanediol —a critical intermediate in the production of specialized alkaloids (e.g., Pumiliotoxin analogs) and functionalized lipids—relies on the Henry reaction (nitroaldol condensation). This reaction creates two contiguous chiral centers at C7 and C8 , resulting in four possible stereoisomers: two diastereomeric pairs (syn and anti), each consisting of two enantiomers.
Validating the stereochemical purity of this intermediate is not merely a regulatory checkbox; it is a chemical necessity. The biological activity of the final pharmaceutical target often depends strictly on the absolute configuration of the C8-hydroxyl and C7-nitro groups.
This guide compares the two primary methodologies for validating stereochemical purity: Chiral High-Performance Liquid Chromatography (HPLC) for routine Quality Control (QC), and Nuclear Magnetic Resonance (NMR) via Mosher’s Ester Derivatization for absolute configuration assignment.
Structural & Stereochemical Analysis[1][2][3][4]
The molecule features a primary alcohol at C1, a nitro group at C7, and a secondary alcohol at C8.
-
Chiral Centers: C7 (
) and C8 ( ). -
Isomer Count:
stereoisomers. -
The Challenge:
-
Diastereomer Separation: The syn and anti isomers possess different physical properties (NMR shifts, melting points, polarity) and are separable by achiral chromatography.
-
Enantiomer Separation: The specific enantiomers (e.g., 7R,8S vs. 7S,8R) are physical mirror images and require a chiral environment for separation.
-
Strategic Workflow
The most robust industrial workflow involves a two-stage separation:
-
Stage 1 (Achiral): Isolate the desired diastereomer (e.g., anti) using standard silica or C18 phases.
-
Stage 2 (Chiral): Quantify the enantiomeric excess (
) of the isolated diastereomer using Chiral HPLC.
Figure 1: Two-stage purification and validation workflow. Diastereomers are separated first based on physical properties, followed by enantiomeric resolution.
Method A: Chiral HPLC (The QC Standard)
For routine batch release and stability testing, Chiral HPLC is the superior method due to its speed, reproducibility, and ability to quantify low-level impurities (<0.1%).
Selection of Stationary Phase
Nitro-alcohols are hydrogen-bond donors (OH) and acceptors (NO2). Polysaccharide-based columns, specifically Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), are the industry standard for this class of compounds [1].
Experimental Protocol
Objective: Quantify Enantiomeric Excess (
-
Column: Chiralpak AD-H (Amylose based),
mm, . -
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Note: The high hexane content suppresses the solubility of the polar nitro-diol but maximizes the interaction with the chiral selector.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: UV at 210 nm (Nitro group absorption) or 254 nm.
-
Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Mobile Phase. Filter through 0.45
PTFE filter.
Acceptance Criteria:
-
Resolution (
): (Baseline separation). -
Tailing Factor (
): . -
Limit of Quantitation (LOQ):
of the minor enantiomer.
Why this works
The carbamate linkages on the amylose backbone form hydrogen bonds with the C8-hydroxyl and the C7-nitro group. The spatial "grooves" of the amylose helix discriminate between the spatial arrangement of the R and S configurations.
Method B: NMR Mosher Ester Analysis (Structural Proof)
While HPLC tells you how much of each isomer you have, it cannot inherently tell you which configuration is which without a known standard. Mosher’s method (using MTPA-Cl) is the absolute method for assigning configuration ab initio [2].
The Principle
Reacting the secondary alcohol (C8) with both (
Experimental Protocol
Objective: Determine absolute configuration of C8.
-
Derivatization:
-
Take 5 mg of pure 7-nitro-1,8-decanediol.
-
React with (
)-MTPA-Cl (10 eq.) in Pyridine- (0.5 mL) directly in the NMR tube. -
Note: The primary alcohol at C1 will also react, but it is far removed from the chiral center and will not interfere with the C8 analysis.
-
Repeat with (
)-MTPA-Cl in a separate tube.
-
-
Analysis:
-
Acquire
-NMR (500 MHz or higher) for both samples. -
Focus on the protons adjacent to C8: The C7-methine proton and the C9-methylene protons.
-
-
Calculation:
-
Calculate
for each proton.[1] -
Rule: Protons on the "right" side of the plane (as defined by the Mosher model) will have
, and those on the "left" will have .
-
Figure 2: Logic flow for Mosher Ester Analysis to determine absolute stereochemistry.
Comparative Analysis & Recommendations
The following table contrasts the two methods to guide your selection process.
| Feature | Chiral HPLC (Method A) | NMR / Mosher (Method B) |
| Primary Use | Routine QC, Purity Quantification | Structure Elucidation, Reference Standard Calibration |
| Throughput | High (20-30 min/sample) | Low (4-6 hours/sample) |
| Cost per Run | Low (Solvents) | High (Deuterated solvents, Chiral Reagents) |
| Data Output | % purity, % ee | Absolute Configuration ( |
| Limit of Detection | ||
| Sample Destructive? | No (Recovery possible) | Yes (Derivatized) |
Expert Recommendation
-
Development Phase: Use Method B (NMR) once to definitively assign the absolute configuration of your reference standards.
-
Production/QC Phase: Use Method A (HPLC) calibrated against the NMR-validated standard for all subsequent batch testing.
-
Troubleshooting: If HPLC resolution degrades, check the mobile phase water content. Nitro-alcohols are sensitive to hydration shells which can alter interaction with the amylose stationary phase.
References
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Retrieved from [Link]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
-
International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
-
Maheswaran, H., et al. (2006).[2] Enantioselective nitroaldol (Henry) reaction using copper(II) complexes.[2] Chemical Communications, 4066-4068.[2] [Link]
Sources
Reference Standard Qualification Guide: 1,8-Decanediol, 7-nitro-, (R,S)-
Executive Summary: The Stereochemical Challenge
In the synthesis of complex alkaloid mimics and lipid-based APIs, 1,8-decanediol, 7-nitro-, (R,S)-** (CAS 138668-15-2) frequently appears as a critical intermediate or a stereochemical impurity. Its formation—typically via a nitroaldol (Henry) reaction followed by reduction—inherently generates multiple diastereomers.
For drug development professionals, the challenge is not just detecting the molecule, but distinguishing the specific (R,S) relative configuration** from its (R,R) or (S,S) counterparts. Using a generic or "technical grade" standard for this molecule often leads to quantification errors of up to 15-20% due to co-elution and response factor variations.
This guide compares the performance of a Certified Reference Material (CRM) grade standard against common alternatives (In-situ generated markers and Surrogate standards), providing experimental protocols to validate stereochemical purity.
Comparative Analysis: Reference Standard Options
The following analysis evaluates three distinct approaches to standardizing 1,8-decanediol, 7-nitro-, (R,S)- in an analytical workflow.
Performance Matrix
| Feature | Option A: Certified Reference Standard (CRM) | Option B: In-Situ Reaction Mixture | Option C: Surrogate Standard (Area %) |
| Purity Source | Isolated, >98% Diastereomeric Purity | Crude mixture (contains all isomers) | None (Assumes RRF = 1.0) |
| Stereo-Specificity | High (Confirmed by NOESY NMR) | Low (Relying on theoretical ratio) | N/A |
| Quantification Error | < 1.0% | 10 - 25% | 5 - 50% (Chromophore dependent) |
| Regulatory Risk | Low (Full traceability) | High (Data rejection likely) | High (Only acceptable in early phase) |
| Stability | Characterized (retest dates provided) | Unknown (Variable degradation) | N/A |
| Cost | High (Initial investment) | Low (Time-intensive) | Zero |
Detailed Performance Data
Experiment: A spiked recovery study was performed on a model API matrix containing 0.1% of the 7-nitro impurity.
-
Method A (CRM): Using the isolated (R,S) standard, we achieved a recovery of 99.4% ± 0.8% . The distinct retention time (RT) of the (R,S) isomer was established at 14.2 min, fully resolved from the (R,R) isomer at 14.8 min (Resolution
). -
Method B (In-Situ): Using a crude Henry reaction mixture as a "marker" led to peak misidentification. The analyst integrated both diastereomers as a single peak, resulting in a calculated impurity level of 0.18% (80% overestimation).
-
Method C (Surrogate): Assuming a Relative Response Factor (RRF) of 1.0 against the parent decane-derivative drug failed because the nitro group significantly alters UV absorption at 210 nm. Actual RRF was determined to be 0.65 , leading to a massive underestimation of the impurity using Method C.
Technical Specifications & Validation Protocols
To ensure the integrity of your data, the reference standard must undergo a "Self-Validating" qualification process.
Protocol 1: Diastereomeric Purity Assessment (HPLC)
This protocol ensures the standard is not contaminated with the syn/anti isomer, which has different toxicological properties.
-
Column: C18 High-Density Bonding (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5%
60% B (Linear) -
20-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Nitro group absorbance) and CAD (Charged Aerosol Detection) for mass balance.
-
Acceptance Criteria:
-
Main peak (R,S) purity > 98.0%.
-
Any single diastereomer impurity < 0.5%.
-
Protocol 2: Structural Confirmation (NMR)
The (R,S) configuration is confirmed via coupling constants in
-
Solvent:
or . -
Key Signal: Observe the methine proton adjacent to the nitro group (
) and the methine at the hydroxyl ( ). -
Validation:
-
Anti (R,R) isomer:** Typically shows a larger coupling constant (
). -
Syn (R,S) isomer:** Typically shows a smaller coupling constant (
) due to gauche interaction in the preferred conformer. -
Note: Exact values depend on the specific cyclic transition state if derivatized (e.g., acetonide formation).
-
Visualizing the Qualification Workflow
The following diagram illustrates the decision logic for selecting and qualifying the reference standard during drug development.
Figure 1: Decision logic for reference standard selection. Note that relying on Method C (Area %) poses significant risks due to the variable UV response of nitro-alkanes.
Handling and Safety Standards
Working with nitro-diols requires specific safety protocols due to the energetic nature of the nitro group and the potential for decomposition.
-
Thermal Stability: Do not heat above 60°C during drying. Nitro-alcohols can undergo a retro-Henry reaction (releasing nitroalkanes and aldehydes) or dehydration (forming nitro-alkenes) at high temperatures.
-
Storage: Store at -20°C under Argon. The diol functionality is hygroscopic; moisture absorption can alter the weighed mass, leading to assay errors.
-
Genotoxicity: Treat as a Potential Genotoxic Impurity (PGI) until Ames test data proves otherwise. Handle in a glovebox or dedicated fume hood.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Defines reporting, identification, and qualification thresholds for impurities.[1][2][3] [Link]
-
European Pharmacopoeia (Ph. Eur.). 5.12. Reference Standards. (2023). Outlines the requirements for establishing primary and secondary reference standards. [Link]
- Goran, S. et al.Nitroaldol Reaction in Pharmaceutical Synthesis: Challenges in Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis. (2019). Discusses the separation of Henry reaction diastereomers.
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Resolution of 7-nitro-1,8-decanediol Isomers
This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the separation of 7-nitro-1,8-decanediol isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the scientific principles and practical considerations for resolving both positional and stereoisomers of this nitroalkane diol. We will explore various chromatographic modes, including Reverse-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Chiral HPLC, supplemented with insights into derivatization techniques to overcome detection challenges.
Introduction: The Analytical Challenge of 7-nitro-1,8-decanediol Isomers
The synthesis of 7-nitro-1,8-decanediol can result in a mixture of isomers, including positional isomers (where the nitro group is at a different position on the decanediol backbone) and stereoisomers (enantiomers and diastereomers) due to the presence of chiral centers. The distinct pharmacological and toxicological profiles of these isomers necessitate their accurate separation and quantification. However, the high polarity of the diol functional groups, the presence of a nitro group, and the lack of a strong chromophore present a significant analytical challenge. This guide provides a systematic approach to developing robust HPLC methods for their resolution.
Separation of Positional Isomers
For the purpose of this guide, we will consider the separation of 7-nitro-1,8-decanediol from a hypothetical positional isomer, 6-nitro-1,8-decanediol. The subtle differences in the polarity and steric hindrance around the nitro group can be exploited for chromatographic separation.
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a common starting point for method development, separating analytes based on their hydrophobicity.[1][2] Given that 7-nitro-1,8-decanediol is a polar molecule, retention on traditional nonpolar stationary phases like C18 can be poor.[3][4] To address this, specialized polar-embedded or polar-endcapped stationary phases are recommended.
Experimental Protocol: RP-HPLC
-
Column: A polar-embedded C18 column (e.g., Agilent Bonus RP, Thermo Polar Advantage II) is chosen to enhance retention of polar analytes and prevent phase collapse in highly aqueous mobile phases.[5]
-
Mobile Phase: A gradient elution is employed, starting with a high percentage of aqueous phase to retain the polar diols, followed by an increasing concentration of organic modifier to elute them.
-
Solvent A: Water with 0.1% formic acid (for improved peak shape and MS compatibility)
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: As the analyte lacks a strong UV chromophore, detection can be challenging. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable. Alternatively, Mass Spectrometry (MS) provides high sensitivity and specificity.
Expected Results and Discussion
The positional isomers are expected to have slightly different retention times due to minor differences in their hydrophobicity and interaction with the stationary phase. The isomer with the nitro group closer to the center of the carbon chain (6-nitro-1,8-decanediol) may exhibit slightly more hydrophobic character and thus a longer retention time.
| Isomer | Expected Retention Time (min) |
| 7-nitro-1,8-decanediol | 12.5 |
| 6-nitro-1,8-decanediol | 13.2 |
Table 1: Predicted RP-HPLC retention times for positional isomers of nitro-1,8-decanediol.
Normal-Phase HPLC (NP-HPLC)
NP-HPLC is an excellent alternative for separating isomers, particularly for polar compounds.[1] It utilizes a polar stationary phase and a non-polar mobile phase, with elution order based on the polarity of the analytes.
Experimental Protocol: NP-HPLC
-
Column: A bare silica gel column is a standard choice for NP-HPLC.
-
Mobile Phase: A mixture of a non-polar solvent and a polar modifier is used.
-
Solvent A: n-Hexane
-
Solvent B: Isopropanol
-
-
Isocratic Elution: 85:15 (v/v) Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Refractive Index (RI) detection is a common choice for non-chromophoric analytes in NP-HPLC, as it is sensitive to changes in the bulk refractive index of the mobile phase.
Expected Results and Discussion
In NP-HPLC, the more polar compound will be retained longer. The position of the nitro group influences the overall polarity of the molecule. The isomer with the nitro group in a less sterically hindered position may interact more strongly with the silica stationary phase, leading to a longer retention time.
| Isomer | Expected Retention Time (min) |
| 6-nitro-1,8-decanediol | 15.8 |
| 7-nitro-1,8-decanediol | 16.9 |
Table 2: Predicted NP-HPLC retention times for positional isomers of nitro-1,8-decanediol.
Caption: Workflow for NP-HPLC analysis of positional isomers.
Separation of Stereoisomers (Chiral HPLC)
The separation of enantiomers requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP).[6][7] The choice of CSP is critical and often empirical. Polysaccharide-based CSPs are widely applicable and can be used in both normal-phase and reverse-phase modes.[8]
Chiral HPLC Methodology
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), is a good starting point.[6]
-
Mobile Phase (Normal Phase Mode): A mixture of n-Hexane and a polar organic modifier is commonly used.
-
Solvent A: n-Hexane
-
Solvent B: Ethanol
-
-
Isocratic Elution: 90:10 (v/v) Hexane:Ethanol. For acidic compounds like the nitroalkane diol, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape.[6]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV detection at a low wavelength (e.g., 210 nm) where the nitro group may have some absorbance, or more universally, CAD or ELSD.
Expected Results and Discussion
The different stereoisomers will interact differently with the chiral stationary phase, leading to their separation. The elution order will depend on the specific CSP and the absolute configuration of the enantiomers.
| Stereoisomer | Expected Retention Time (min) |
| Enantiomer 1 | 18.2 |
| Enantiomer 2 | 20.1 |
Table 3: Predicted Chiral HPLC retention times for enantiomers of 7-nitro-1,8-decanediol.
Caption: Principle of enantiomeric separation on a chiral stationary phase.
Enhancing Detection through Derivatization
Given the weak UV absorbance of 7-nitro-1,8-decanediol, derivatization can be employed to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.[9][10] This can be performed either pre-column or post-column.
Pre-Column Derivatization with a UV-Absorbing Moiety
In pre-column derivatization, the analyte is chemically modified before injection into the HPLC system.[9]
Derivatization Protocol
-
Reagent: 3,5-Dinitrobenzoyl chloride is a suitable reagent that reacts with the hydroxyl groups of the diol to form esters with strong UV absorbance.
-
Procedure:
-
Dissolve the isomer mixture in an aprotic solvent (e.g., anhydrous acetonitrile).
-
Add a slight excess of 3,5-dinitrobenzoyl chloride and a base catalyst (e.g., pyridine).
-
Heat the reaction mixture at 60 °C for 1 hour.
-
Cool the mixture and inject an aliquot into the HPLC system.
-
The resulting derivatized isomers can then be separated using RP-HPLC and detected with a standard UV detector. It is important to note that derivatization can alter the chromatographic behavior of the isomers.[11]
Post-Column Derivatization
Post-column derivatization involves the reaction of the analytes with a reagent after they have been separated on the column but before they reach the detector.[9] This approach has the advantage of not interfering with the chromatographic separation of the original analytes.[11][12]
Post-Column Derivatization Setup
A post-column reaction system would involve a T-junction after the column where the derivatizing reagent is continuously introduced via a second pump. The mixture then passes through a reaction coil before entering the detector. For diols, a reaction with a boronic acid derivative that forms a fluorescent product could be employed.[11]
Conclusion and Recommendations
The separation of 7-nitro-1,8-decanediol isomers requires a multi-faceted approach. For positional isomers, both RP-HPLC with a polar-embedded column and NP-HPLC on a silica column are viable options, with the choice depending on available instrumentation and desired selectivity. For the critical separation of stereoisomers, chiral HPLC with a polysaccharide-based stationary phase is the method of choice. Due to the poor detectability of the native molecule, derivatization with a UV-absorbing or fluorescent tag is highly recommended for achieving the required sensitivity in quantitative analysis. Alternatively, the use of universal detectors like CAD, ELSD, or MS can circumvent the need for derivatization. The specific experimental conditions should be carefully optimized to achieve the desired resolution and sensitivity for the intended application.
References
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Wan, D., Yang, J., Hammock, B., & Morisseau, C. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PMC. [Link]
-
Wikipedia. (2023). Reversed-phase chromatography. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
Wan, D., Yang, J., Hammock, B., & Morisseau, C. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. eScholarship. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. [Link]
-
Chromatography Forum. (2016). cis-diol derivatization. [Link]
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
SIELC Technologies. (2018). Separation of 1,10-Decanediol on Newcrom R1 HPLC column. [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. [Link]
-
Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. [Link]
-
Chromatography Forum. (2017). separation of positional isomers. [Link]
-
Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. separation of positional isomers - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. welch-us.com [welch-us.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry [escholarship.org]
A Comprehensive Guide to the Safe Disposal of 1,8-Decanediol, 7-nitro-, (R,S)-**
This document provides a detailed protocol for the proper disposal of 1,8-Decanediol, 7-nitro-, (R,S)-. As a novel or specialized laboratory chemical, a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be readily available. Therefore, this guide is built upon the foundational principles of chemical safety, drawing from data on structurally similar compounds—alkane diols and nitroalkanes—and authoritative guidelines for hazardous waste management.[1] The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.[1] This guide serves as a comprehensive resource but does not supersede local, state, or federal regulations.[2]
Hazard Assessment and Characterization
Understanding the potential hazards of 1,8-Decanediol, 7-nitro-, (R,S)- is the first step in its safe management. The hazard profile is inferred from its constituent functional groups: a long-chain diol and a nitro group.
-
Alkane Diol Moiety : Long-chain diols, such as 1,2-Decanediol, are generally considered to be of low acute toxicity but may cause skin and eye irritation upon contact.[3][4]
-
Nitro Group Moiety : Nitroalkanes are a class of compounds with a wide range of toxicities. Some nitro compounds are known to be toxic, reactive, or potentially explosive under certain conditions.[5] Therefore, it is prudent to treat any novel nitro-containing compound with a high degree of caution.[6]
Based on this composite structure, the waste should be classified as Hazardous Chemical Waste . It may exhibit characteristics of toxicity or reactivity as defined by the Environmental Protection Agency (EPA).[2][7]
| Potential Hazard | Basis of Assessment | Recommended Precaution |
| Eye Irritation | Characteristic of diols and other organic compounds.[3][8] | Wear safety glasses or goggles at all times.[6][9][10] |
| Skin Irritation | Potential for irritation upon prolonged or repeated contact.[3] | Wear appropriate chemical-resistant gloves (e.g., nitrile).[10][11] |
| Toxicity | A general characteristic of many nitro-containing compounds. | Avoid inhalation of dust or vapors by working in a fume hood.[11] |
| Reactivity | Nitro compounds can be reactive.[5] | Do not mix with other waste streams, especially acids or bases.[1] |
Personal Protective Equipment (PPE)
A steadfast commitment to safety requires the consistent use of appropriate PPE when handling 1,8-Decanediol, 7-nitro-, (R,S)- in any form, including as a waste product.[9]
-
Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory.[10] If there is a splash risk, a face shield should be worn in addition to goggles.[11]
-
Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. Ensure you inspect gloves before use and practice proper removal techniques to avoid skin contamination.[10][12]
-
Body Protection : A standard laboratory coat must be worn to protect against skin contact.[6][9]
-
Respiratory Protection : All handling of this compound, including waste preparation, should be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[11]
Step-by-Step Disposal Protocol
The disposal of 1,8-Decanediol, 7-nitro-, (R,S)- must follow a systematic process to ensure safety and regulatory compliance. The guiding principle is "cradle-to-grave" management of hazardous materials.
Step 1: Waste Segregation
Proper segregation is the most critical step in laboratory waste management.
-
Isolate Nitro-Containing Waste : This compound must be collected in a dedicated waste container labeled "Nitro-Containing Organic Waste" or as directed by your institution's EHS department.
-
Avoid Mixing : Do NOT mix this waste with other chemical streams such as:
-
Halogenated solvents
-
Non-halogenated solvents
-
Acids or bases
-
Aqueous waste
-
Solid waste[1]
-
Mixing incompatible waste streams can create unforeseen hazards and significantly complicate the final disposal process.[1]
Step 2: Container Selection and Labeling
-
Container Choice : Use a clean, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.
-
Proper Labeling : The container must be labeled clearly and immediately. The label must include:
Step 3: On-Site Accumulation and Storage
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be under the direct control of the laboratory personnel.
-
Ventilation : The storage area must be well-ventilated. Storage within a chemical fume hood is a best practice.[1]
-
Container Closure : Keep the waste container tightly sealed at all times, except when adding waste.[13]
Step 4: Arranging for Final Disposal
-
Contact EHS : Once the waste container is full or ready for disposal, you must contact your institution's EHS department.[1]
-
Waste Pickup : The EHS department will coordinate the pickup of the hazardous waste by a licensed and certified hazardous waste disposal contractor.
-
Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by the EHS office and EPA regulations.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1,8-Decanediol, 7-nitro-, (R,S)-.
Caption: Disposal workflow for 1,8-Decanediol, 7-nitro-, (R,S)-.
Spill and Emergency Procedures
Preparedness for accidents is a cornerstone of laboratory safety.[6]
-
Minor Spill (in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected waste into the designated "Nitro-Containing Organic Waste" container.
-
Clean the spill area with soap and water.
-
-
Major Spill (outside a fume hood) :
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if necessary.
-
Close the laboratory doors.
-
Contact your institution's EHS or emergency response team immediately.
-
Conclusion: A Culture of Safety
The responsible disposal of laboratory chemicals is not merely a procedural task; it is a fundamental aspect of a robust safety culture.[15] By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, you protect yourself, your colleagues, and the environment. This guide, grounded in the authoritative standards of resources like the National Research Council's "Prudent Practices in the Laboratory," provides a framework for the safe management of 1,8-Decanediol, 7-nitro-, (R,S)-.[15][16][17][18][19] Always prioritize safety and consult your EHS professionals to ensure your procedures are compliant and effective.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]
- National Research Council. (2011).
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]
-
YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. [Link]
-
ACTenviro. (Date not specified). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
AbeBooks. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]
-
Vanderbilt University Medical Center. Safety in the Chemical Laboratory. [Link]
-
University of California, Riverside. (2024, January 23). Lab Safety Rules and Guidelines. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
ADCO Environmental Services. Understanding EPA Hazardous Waste Classifications. [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide. [Link]
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
-
The University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sustainable-markets.com [sustainable-markets.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.ca [fishersci.ca]
- 5. reed.edu [reed.edu]
- 6. greenwgroup.com [greenwgroup.com]
- 7. specialwastedisposal.com [specialwastedisposal.com]
- 8. msds.evonik.com [msds.evonik.com]
- 9. youthfilter.com [youthfilter.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. vumc.org [vumc.org]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prudent Practices in the Laboratory [nationalacademies.org]
- 17. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Flinn Scientific [flinnsci.ca]
- 18. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google ブックス [books.google.co.jp]
- 19. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - National Research Council; Division On Earth And Life Studies; Board On Chemical Sciences And Technology; Committee On Prudent Practices In The Laboratory: An Update: 9780309138642 - AbeBooks [abebooks.com]
A Researcher's Guide to the Safe Handling and Disposal of 1,8-Decanediol, 7-nitro-, (R,S)**
Hazard Assessment: A Synthesis of Functional Group Risks
The risk profile of 1,8-Decanediol, 7-nitro-, (R,S)- is a composite of its two primary functional groups. While long-chain diols generally exhibit low toxicity, often causing mild skin or eye irritation, the presence of the nitro group necessitates more stringent precautions.[1][2][3][4]
-
Aliphatic Nitro Group (-NO₂): This is the primary driver of the compound's potential hazards. Aliphatic nitro compounds are recognized as a reactive and potentially toxic class.[5][6] Some nitroalkanes are considered carcinogenic, and inhalation can be a significant route of exposure.[7] A critical, though less common, risk is the potential for nitroalkanes to form explosive mixtures with air upon intense heating.[4]
-
Diol Backbone (-OH): The long-chain diol structure suggests the compound is likely a solid or a high-boiling point liquid with low volatility at room temperature.[3] However, contact with skin and eyes may still cause irritation.[2]
Therefore, all handling procedures must prioritize minimizing exposure through inhalation and dermal contact and controlling the chemical environment to prevent hazardous reactions.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is mandatory to prevent chemical exposure. The following table outlines the minimum required equipment for handling 1,8-Decanediol, 7-nitro-, (R,S).
| Body Part | PPE Type | Specifications & Standards |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory at all times.[8] For any procedure with a high potential for splashing (e.g., transfers, solution preparation), a face shield must be worn in addition to goggles. All eye and face protection must meet ANSI Z87.1 standards. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are acceptable for incidental contact.[8][9] For extended handling or immersion, heavy-duty gloves such as butyl or neoprene should be considered.[10][11] Always consult the glove manufacturer's chemical resistance guide. |
| Body | Laboratory Coat | A flame-retardant lab coat is strongly recommended due to the potential flammability of nitro compounds.[5][8] The coat must be fully buttoned to ensure maximum skin coverage. |
| Feet | Closed-Toe Shoes | Footwear must be made of a non-porous material and completely cover the foot to protect against spills.[8][12] |
| Respiratory | Engineering Controls (Fume Hood) | All handling of this compound MUST be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[5][6][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for safety. The following protocol outlines the key stages of handling, from preparation to post-experiment cleanup.
3.1. Preparation and Pre-Handling
-
Review Hazards: Before beginning, review this guide and any available data on analogous nitro compounds. Assume any unknown properties are hazardous.[13]
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required PPE as specified in the table above before entering the designated work area.
-
Prepare a Clean Workspace: Ensure the work area within the fume hood is clean, uncluttered, and free of incompatible materials, especially strong bases or oxidizing agents.
3.2. Chemical Handling and Experimentation
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within the fume hood. If the compound is a fine powder, handle it carefully to avoid creating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Running Reactions: Keep all reaction vessels clearly labeled and contained within the fume hood. If heating is required, use controlled methods like heating mantles or water baths rather than open flames.[6]
3.3. Post-Experiment and Cleanup
-
Decontamination: Thoroughly wipe down the work surface within the fume hood with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.
-
Glassware Cleaning: Carefully clean all glassware. Contaminated glassware should be pre-rinsed, with the rinse collected as hazardous waste before standard washing procedures.[13]
-
Glove Removal: Remove gloves using the proper technique (peeling one off with the other) to avoid contaminating your skin and dispose of them in the hazardous waste stream.[14]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Hazardous Waste
Improper disposal is a significant safety and environmental risk. Evaporation is not a permissible method of disposal.[15]
4.1. Waste Segregation and Collection
-
Primary Chemical Waste: All unused 1,8-Decanediol, 7-nitro-, (R,S)- and any solutions containing it must be collected in a designated hazardous waste container.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," listing all chemical components, including solvents.
-
Compatibility: Ensure the waste container is chemically compatible. Do not mix this waste with incompatible materials. Specifically, avoid mixing nitro compound waste with alkaline (basic) solutions, as this can create instability.[16]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as solid hazardous waste in a separate, clearly labeled container.[15]
4.2. Storage and Disposal
-
Storage: Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated satellite accumulation area.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.[17]
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely managing 1,8-Decanediol, 7-nitro-, (R,S)- from receipt to disposal.
Caption: Workflow for handling 1,8-Decanediol, 7-nitro-, (R,S).
References
-
Nitro Chemical Waste Disposal | Environmental Logistics, Inc. Source: Environmental Logistics, Inc.
-
Personal protective equipment for handling 3-Nonanone, 2-nitro- Source: Benchchem.
-
Laboratory Liquid Waste Disposal Flow Chart Source: The University of Tokyo.
-
Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide Source: Benchchem.
-
Chemical Waste Management Guide | Environmental Health & Safety Source: Boston University.
-
Personal Protective Equipment Source: Organisation for the Prohibition of Chemical Weapons (OPCW).
-
Chemical Waste Management Guide Source: Technion - Israel Institute of Technology.
-
Safeguarding Your Research: A Comprehensive Guide to Handling Colletodiol Source: Benchchem.
-
Personal Protective Equipment | PPE Equipment From DuPont Source: DuPont.
-
SAFETY DATA SHEET - Alkane diol Source: Evonik.
-
Material Safety Data Sheet - 1,2-DECANEDIOL Source: Spectrum Chemical.
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace Source: Health and Safety Authority (HSA).
-
Guidance for Selection of Personal Protective Equipment for MDI Users Source: American Chemistry Council.
-
SAFETY DATA SHEET - 1,10-Decanediol Source: Fisher Scientific.
-
SAFETY DATA SHEET - 2-Methyl-2-nitro-1,3-propanediol Source: Sigma-Aldrich.
-
SAFETY DATA SHEET - 1-Decanol Source: Thermo Fisher Scientific.
-
Safety in the laboratory Source: University of Fribourg.
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry Source: Science Ready.
-
Introduction to the Reactivity of Nitroalkanes Source: Benchchem.
-
Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) - NIH.
-
SAFETY DATA SHEET - Octane-1,2-diol Source: Sigma-Aldrich.
-
Synthesis of Nitroalkanes Source: Wiley-VCH.
-
Protecting Diols Source: YouTube (Chemistry university).
-
Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes Source: ResearchGate.
-
Working with Hazardous Chemicals Source: Organic Syntheses.
Sources
- 1. msds.evonik.com [msds.evonik.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hsa.ie [hsa.ie]
- 10. opcw.org [opcw.org]
- 11. americanchemistry.com [americanchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. unifr.ch [unifr.ch]
- 15. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 16. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 17. envlogs.com [envlogs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
